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  • Product: Thiazolo[4,5-c]pyridin-2-ol
  • CAS: 857970-39-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Basic Properties of Thiazolo[4,5-c]pyridin-2-ol

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the basic properties of thiazolo[4,5-c]pyridin-2-ol, a heterocyclic scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the basic properties of thiazolo[4,5-c]pyridin-2-ol, a heterocyclic scaffold of interest in medicinal chemistry. In the absence of direct experimental pKa values in publicly available literature, this document outlines a robust theoretical and practical framework for the determination of its basicity. We delve into the structural nuances of the molecule, including tautomerism and the differential basicity of its nitrogen centers, to predict the most probable site of protonation. Furthermore, this guide presents detailed, field-proven experimental protocols for pKa determination using both UV-Vis spectrophotometry and ¹H NMR titration, explaining the causality behind each procedural step. A computational workflow for the in silico prediction of pKa is also described. This document is intended to be a self-validating resource, equipping researchers with the necessary tools to accurately characterize the physicochemical properties of this and similar heterocyclic systems, which is a critical step in drug discovery and development.

Introduction: Understanding the Thiazolo[4,5-c]pyridin-2-ol Scaffold

The fusion of a thiazole and a pyridine ring to form the thiazolo[4,5-c]pyridine core results in a molecule with a unique electronic landscape and significant potential for biological activity. The basicity of such a scaffold, quantified by its acid dissociation constant (pKa), is a pivotal parameter that governs its pharmacokinetic and pharmacodynamic profiles, including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of the pKa is therefore indispensable for its rational development as a potential therapeutic agent.

Tautomerism: The "-ol" vs. "-one" Forms

A critical initial consideration for thiazolo[4,5-c]pyridin-2-ol is the existence of tautomeric forms. The "-ol" suffix suggests a hydroxyl group attached to the thiazole ring. However, due to the presence of an adjacent nitrogen atom, it is highly likely to exist in equilibrium with its amide tautomer, thiazolo[4,5-c]pyridin-2(3H)-one. For many similar heterocyclic systems, the keto-enol tautomerization equilibrium strongly favors the "one" (amide) form due to its greater thermodynamic stability. Throughout this guide, we will primarily consider the thiazolo[4,5-c]pyridin-2(3H)-one tautomer as the predominant species in solution.

Predicted Basicity and Protonation Site

The thiazolo[4,5-c]pyridin-2(3H)-one structure presents two potential sites for protonation: the nitrogen atom of the pyridine ring and the nitrogen atom of the thiazole ring. A foundational understanding of the basicity of the parent heterocycles provides a strong indication of the most likely protonation site.

  • Pyridine: Pyridine is a moderately basic compound with a pKa of approximately 5.2 for its conjugate acid.[1] The lone pair of electrons on the nitrogen atom is in an sp² hybrid orbital and is not involved in the aromatic sextet, making it available for protonation.[2]

  • Thiazole: Thiazole is a significantly weaker base, with the conjugate acid having a pKa of about 2.5.[3] The presence of the electronegative sulfur atom in the ring reduces the basicity of the nitrogen atom compared to imidazole.[1]

Given the substantial difference in basicity between pyridine and thiazole, it is predicted that the pyridine nitrogen is the overwhelmingly favored site of protonation in thiazolo[4,5-c]pyridin-2(3H)-one. The fusion of the electron-withdrawing thiazolone ring is expected to decrease the basicity of the pyridine nitrogen relative to pyridine itself, likely resulting in a pKa value below 5.

Experimental Determination of pKa

To empirically determine the pKa of thiazolo[4,5-c]pyridin-2-ol, two robust and widely accepted methods are presented: UV-Vis spectrophotometric titration and ¹H NMR-based titration.

UV-Vis Spectrophotometric Titration

This method is predicated on the principle that the electronic structure of a molecule, and thus its UV-Vis absorption spectrum, changes upon protonation.[4] By monitoring these spectral changes across a range of pH values, the equilibrium between the neutral and protonated species can be quantified. This technique is particularly advantageous due to its high sensitivity and the commercial availability of plate readers for medium-throughput analysis.[5]

G cluster_prep Sample & Buffer Preparation cluster_measurement Measurement cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) plate Aliquot Stock into 96-well Plate with Different Buffers stock->plate buffers Prepare Series of Buffers (e.g., 0.1 M, pH 2-10) buffers->plate spec Acquire UV-Vis Spectra (200-400 nm) for each well plate->spec abs_vs_ph Plot Absorbance at λ_max vs. pH spec->abs_vs_ph fit Non-linear Regression Fit to Sigmoidal Curve abs_vs_ph->fit pka Determine pKa (pH at inflection point) fit->pka

Caption: Workflow for pKa determination via UV-Vis spectrophotometry.

  • Preparation of Solutions:

    • Prepare a concentrated stock solution of thiazolo[4,5-c]pyridin-2-ol (e.g., 10 mM in DMSO).

    • Prepare a series of aqueous buffer solutions with constant ionic strength (e.g., 0.1 M KCl) covering a wide pH range (e.g., from pH 2 to pH 10 in 0.5 pH unit increments).

    • Rationale: A wide pH range is necessary to observe the full transition from the fully protonated to the fully deprotonated species. Constant ionic strength minimizes variations in activity coefficients.

  • Sample Preparation for Measurement:

    • In a 96-well UV-transparent microplate, add a small aliquot of the stock solution to each well containing the different buffer solutions to achieve a final concentration where the absorbance is within the linear range of the spectrophotometer (typically 0.1-1.0 AU).[5]

    • Rationale: The use of a microplate allows for the simultaneous measurement of all pH points, improving efficiency and reducing variability.[5]

  • Spectroscopic Measurement:

    • Measure the UV-Vis spectrum for each well over a suitable wavelength range (e.g., 200-400 nm).

    • Identify the wavelength of maximum absorbance difference between the acidic and basic forms of the molecule.

  • Data Analysis:

    • Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.

    • The resulting data should form a sigmoidal curve.

    • Fit the data to the Henderson-Hasselbalch equation (or a suitable sigmoidal curve fit) to determine the inflection point, which corresponds to the pKa of the compound.[6]

ParameterDescriptionExpected Outcome
λ_max (Acidic) Wavelength of max absorbance at low pHe.g., 280 nm
λ_max (Basic) Wavelength of max absorbance at high pHe.g., 310 nm
Isosbestic Point Wavelength where absorbance is constante.g., 295 nm
pKa pH at the inflection point of the titration curve~ 3.5 - 4.5

Table 1: Hypothetical data from UV-Vis spectrophotometric titration of thiazolo[4,5-c]pyridin-2-ol.

¹H NMR Titration

This technique relies on the change in the chemical shift of protons adjacent to the site of protonation as a function of pH.[7] As the nitrogen atom becomes protonated, the electron density around the nearby protons changes, leading to a downfield shift in their resonance signals.

G cluster_prep Sample Preparation cluster_measurement NMR Measurement cluster_analysis Data Analysis stock Dissolve Compound in D₂O (or mixed H₂O/D₂O) titrate Adjust pH with NaOD/DCl to create a series of samples stock->titrate acquire Acquire ¹H NMR Spectrum for each pH sample titrate->acquire chem_shift Plot Chemical Shift (δ) of Key Protons vs. pH acquire->chem_shift fit Fit Data to Sigmoidal Curve chem_shift->fit pka Determine pKa (pH at inflection point) fit->pka

Caption: Workflow for pKa determination via ¹H NMR titration.

  • Preparation of Samples:

    • Dissolve a precise amount of thiazolo[4,5-c]pyridin-2-ol in D₂O or a mixed H₂O/D₂O solvent system.

    • Prepare a series of NMR tubes, each containing the dissolved compound. Adjust the pD (the pH in D₂O) of each sample to cover a range around the expected pKa using small additions of DCl and NaOD.

    • Rationale: D₂O is used to avoid a large solvent signal from H₂O in the ¹H NMR spectrum. The chemical shifts of protons near the basic center are sensitive to the protonation state.[8]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for each sample at a constant temperature.

    • Rationale: Chemical shifts can be temperature-dependent, so maintaining a constant temperature is crucial for accurate results.

  • Data Analysis:

    • Identify the proton signals that show the largest change in chemical shift (δ) as a function of pD. These will be the protons closest to the pyridine nitrogen.

    • Plot the chemical shift (δ) of these protons against the pD for each sample.

    • Fit the resulting sigmoidal curve to an appropriate equation to determine the pKa.[9]

    • A correction factor may be applied to convert the pD value to a pKa value in H₂O (pKa ≈ pD - 0.4).

Protonδ at low pH (ppm)δ at high pH (ppm)Δδ (ppm)pKa (from fit)
H-4 ~8.5~8.2~0.3~4.0
H-7 ~7.8~7.6~0.2~4.0

Table 2: Hypothetical data from ¹H NMR titration of thiazolo[4,5-c]pyridin-2-ol.

Computational Analysis of Basicity

In silico methods provide a powerful complementary approach to experimental pKa determination. Quantum mechanical calculations can be used to model the protonation process and predict the pKa with a reasonable degree of accuracy, often with root-mean-square errors of 0.7 – 1.0 log units.[10]

Computational Workflow

G cluster_model Molecular Modeling cluster_calc Quantum Mechanical Calculations cluster_pka pKa Calculation build_neutral Build 3D Structure of Neutral Molecule opt_neutral Geometry Optimization & Frequency Calculation (Neutral) build_neutral->opt_neutral build_protonated Build 3D Structures of Possible Protonated Forms opt_protonated Geometry Optimization & Frequency Calculation (Protonated) build_protonated->opt_protonated solvation Calculate Solvation Free Energies (e.g., PCM, SMD) opt_neutral->solvation opt_protonated->solvation delta_g Calculate ΔG of Protonation in Solution solvation->delta_g pka_calc Calculate pKa using Thermodynamic Cycle delta_g->pka_calc

Caption: Computational workflow for pKa prediction.

  • Model Building: Construct three-dimensional models of the neutral thiazolo[4,5-c]pyridin-2(3H)-one and its possible protonated forms (i.e., protonated at the pyridine nitrogen and the thiazole nitrogen).

  • Quantum Mechanical Calculations:

    • Perform geometry optimization and frequency calculations for all structures using a suitable level of theory (e.g., Density Functional Theory with a basis set like B3LYP/6-31G*).

    • Rationale: This step finds the lowest energy conformation of each species.

    • Calculate the solvation free energies of all species using an implicit solvent model such as the Polarizable Continuum Model (PCM).[11]

    • Rationale: Accurately accounting for the interaction of the molecule with the solvent (water) is critical for reliable pKa prediction.

  • pKa Prediction:

    • Using a thermodynamic cycle, calculate the free energy change (ΔG) for the deprotonation reaction in solution.

    • The pKa can then be calculated from the ΔG value. This approach can also definitively identify the most stable protonated isomer, confirming the site of protonation.

Conclusion

The basicity of the thiazolo[4,5-c]pyridin-2-ol scaffold is a fundamental property that dictates its behavior in biological systems. This guide provides a comprehensive framework for its characterization, beginning with a theoretical prediction that the thiazolo[4,5-c]pyridin-2(3H)-one tautomer predominates and that the pyridine nitrogen is the primary basic center. We have detailed robust, step-by-step protocols for the experimental determination of its pKa using UV-Vis and ¹H NMR spectroscopy, emphasizing the rationale behind key experimental choices to ensure data integrity. Furthermore, a computational workflow has been outlined to complement experimental findings and provide deeper mechanistic insight. By employing this integrated approach, researchers in drug discovery and development can confidently and accurately determine the basic properties of this and other novel heterocyclic compounds, facilitating the advancement of new therapeutic agents.

References

  • Matten, A., Alishetty, S., Paige, M., & Buschmann, M. (2019). NMR Measurement of pKa of Nitrogen Groups. Journal of Student-Scientists' Research. [Link]

  • Optibrium. (n.d.). Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. Optibrium White Paper. [Link]

  • Kuhn, S., et al. (2025). Pyridine vs. Thiazole in Cyclometalated N^C^N Ni(II) Complexes. MDPI. [Link]

  • ResearchGate. (n.d.). Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via... ResearchGate. [Link]

  • Li, J., et al. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. PMC. [Link]

  • Lelyukh, M. I., et al. (2024). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Organic & Biomolecular Chemistry. [Link]

  • Matsui, T., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. [Link]

  • ResearchGate. (n.d.). DFT-Machine Learning Approach for Accurate Prediction of p K a. ResearchGate. [Link]

  • Starosotnikov, A. M., et al. (n.d.). Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. MDPI. [Link]

  • FULIR. (n.d.). On the basicity of conjugated nitrogen heterocycles in different media. FULIR. [Link]

  • Zivkovic, A., et al. (2017). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. MDPI. [Link]

  • Heterocyclic Chemistry. (n.d.). University of Babylon. [Link]

  • Chemistry LibreTexts. (2024). 24.9: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2023). 24.10: Heterocyclic Amines. Chemistry LibreTexts. [Link]

  • ChemRxiv. (2024). Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. ChemRxiv. [Link]

  • Chemagination. (n.d.). How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

  • Wallace, M., et al. (2018). Determination of the pKa and Concentration of NMR-Invisible Molecules and Sites Using NMR Spectroscopy. PMC. [Link]

  • Ruiz, R., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. PMC. [Link]

  • Popov, K., et al. (2006). Guidelines for NMR Measurements for Determination of High and Low pKa Values. ResearchGate. [Link]

  • Rowan University. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Rowan Digital Works. [Link]

  • Gift, A. D., Stewart, S. M., & Bokashanga, P. K. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. [Link]

  • Semantic Scholar. (n.d.). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Semantic Scholar. [Link]

  • Pharmaeli. (2025). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaeli. [Link]

  • Oum, A., et al. (2011). Development of Methods for the Determination of pKa Values. PMC. [Link]

Sources

Exploratory

Architecting Thiazolo[4,5-c]pyridin-2-ol Scaffolds: A Comprehensive Guide to Synthesis and Mechanistic Causality

Executive Summary The fusion of thiazole and pyridine heterocycles yields the thiazolopyridine ring system, a highly privileged scaffold in modern drug discovery[1]. Specifically, the Thiazolo[4,5-c]pyridin-2-ol derivati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The fusion of thiazole and pyridine heterocycles yields the thiazolopyridine ring system, a highly privileged scaffold in modern drug discovery[1]. Specifically, the Thiazolo[4,5-c]pyridin-2-ol derivative—and its predominant physiological tautomer, thiazolo[4,5-c]pyridin-2(3H)-one—serves as a critical purine bioisostere. This technical guide provides an authoritative breakdown of the synthesis pathways for these derivatives, emphasizing the mechanistic causality behind reagent selection, self-validating experimental protocols, and transition-metal catalyzed advancements.

Mechanistic Pathways: Engineering the Bicyclic Core

As an application scientist designing a synthetic route, the choice of pathway depends heavily on the availability of pre-functionalized starting materials and the desired substitution pattern on the pyridine ring.

Pathway A: Classical Annulation via C1 Synthons

The most direct route to the thiazolo[4,5-c]pyridin-2-ol core utilizes 3-amino-4-mercaptopyridine as the foundational building block. The synthesis requires a "C1 synthon" to bridge the amine and thiol groups.

Causality in Reagent Selection: While phosgene or triphosgene can achieve this cyclization, they generate stoichiometric amounts of hydrochloric acid (HCl). In a pyridine-containing system, HCl rapidly protonates the basic pyridine nitrogen, altering the solubility and electronic properties of the intermediate, often stalling the reaction.

Instead, 1,1'-Carbonyldiimidazole (CDI) is the superior choice. The initial nucleophilic attack of the highly polarizable thiol onto CDI displaces one equivalent of imidazole. Crucially, this liberated imidazole acts as an in-situ mild base, deprotonating the adjacent amine to drive the final intramolecular cyclization. Furthermore, the reaction is rendered thermodynamically irreversible by the evolution of carbon dioxide (CO₂), providing a built-in visual validation metric for the chemist.

Pathway B: De Novo Functionalization via SNAr

When ortho-aminothiol pyridines are commercially unavailable or sterically hindered, a de novo construction starting from 4-chloro-3-nitropyridine is required.

Mechanistic Logic: The strong electron-withdrawing nature of the nitro group at the C3 position highly activates the C4-chloride for Nucleophilic Aromatic Substitution (SNAr)[2]. Reaction with thiourea yields an isothiouronium intermediate. Subsequent reduction of the nitro group (typically via Fe/AcOH) generates an amine that spontaneously cyclizes with the adjacent isothiouronium moiety to form 2-aminothiazolo[4,5-c]pyridine. To obtain the target 2-ol derivative, a classic diazotization (NaNO₂/H₂SO₄) is performed, converting the exocyclic amine into a diazonium leaving group, which is subsequently hydrolyzed by water.

Advanced Palladium-Catalyzed C–H Functionalization

Recent methodologies have shifted toward transition-metal catalysis to bypass the need for pre-installed leaving groups. Palladium-catalyzed intramolecular C–S bond formation via C–H functionalization allows for the direct annulation of azines, providing a highly atom-economical route to the thiazolo[4,5-c]pyridine core under optimized conditions (e.g., PdCl₂, CsF, DMSO, 120 °C)[3].

Quantitative Efficacy of Carbonylating Agents

To standardize the classical annulation approach (Pathway A), the following table summarizes the quantitative data and Environmental, Health, and Safety (EHS) profiles of various C1 synthons.

ReagentSolventTemp (°C)Time (h)Yield (%)Mechanistic ByproductsEHS Profile
1,1'-Carbonyldiimidazole (CDI) Anhydrous THF0 → 25488–92Imidazole, CO₂Low Toxicity
Triphosgene CH₂Cl₂0 → 25678–84HCl, CO₂High Toxicity
Ethyl Chloroformate Pyridine80860–65EtOH, HClModerate Toxicity
Urea DMF1501245–55NH₃Low Toxicity

Validated Experimental Protocols

The following methodologies are designed as self-validating systems , ensuring that the chemist can verify the success of each mechanistic step in real-time.

Protocol A: CDI-Mediated Annulation of 3-Amino-4-mercaptopyridine

This protocol utilizes CDI to ensure high yields and avoid pyridine protonation.

  • Thiol Activation (0 °C): Suspend 3-amino-4-mercaptopyridine (1.0 equiv) in anhydrous THF (0.2 M) under an inert argon atmosphere. Cool the flask to 0 °C. Add CDI (1.2 equiv) portion-wise over 10 minutes.

    • Self-Validation Checkpoint 1: Immediate effervescence (CO₂ gas) must be observed upon CDI addition. This visual cue confirms the formation of the active N-acyl imidazole intermediate. Lack of gas evolution indicates hydrolyzed, inactive CDI.

  • Intramolecular Cyclization (25 °C): Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (DCM:MeOH 9:1). The highly polar, UV-active starting material spot will disappear, and the suspension will transition into a homogeneous amber solution as the cyclized product forms.

  • Isolation and Tautomeric Shift: Quench the reaction by pouring it into crushed ice. Adjust the pH to exactly 6.0 using 1M HCl.

    • Causality: Thiazolo[4,5-c]pyridin-2-ol exists in equilibrium with its lactam tautomer, thiazolo[4,5-c]pyridin-2(3H)-one. Adjusting the pH to slightly acidic neutralizes the basic pyridine nitrogen while keeping the lactam protonated, forcing the target compound to crash out of the aqueous solution as a precipitate.

  • Purification: Filter the precipitate, wash with cold water, and dry under high vacuum to afford the product as an off-white solid.

Protocol B: De Novo Synthesis via Chloronitropyridine

For use when functionalized mercaptopyridines are unavailable[2].

  • SNAr S-Alkylation: Dissolve 4-chloro-3-nitropyridine (1.0 equiv) and thiourea (1.1 equiv) in absolute ethanol. Reflux for 4 hours. Cool to room temperature and filter the precipitated isothiouronium salt.

  • Reduction & Cyclization: Suspend the salt in glacial acetic acid. Add Iron (Fe) powder (5.0 equiv) and heat to 80 °C for 3 hours. The reduction of the nitro group triggers spontaneous cyclization. Filter through Celite to remove iron residues, neutralize, and extract 2-aminothiazolo[4,5-c]pyridine.

  • Diazotization to the 2-ol: Dissolve the 2-amine intermediate in 10% aqueous H₂SO₄ and cool to 0 °C. Add a solution of NaNO₂ (1.2 equiv) dropwise.

    • Self-Validation Checkpoint: The solution will turn deep orange. Upon slowly warming to room temperature, vigorous N₂ gas evolution will occur, confirming the successful hydrolysis of the diazonium salt to the target 2-ol.

Pathway Visualization

The following logic diagram maps the convergence of both synthetic pathways toward the target scaffold.

Synthesis_Pathways cluster_0 Pathway A: Classical Annulation cluster_1 Pathway B: De Novo Functionalization A1 3-Amino-4-mercaptopyridine A3 N-Acyl Imidazole Intermediate (CO2 Evolution) A1->A3 Nucleophilic Attack A2 1,1'-Carbonyldiimidazole (CDI) A2->A3 C1 Synthon Target Thiazolo[4,5-c]pyridin-2-ol (Tautomer: 2(3H)-one) A3->Target Intramolecular Cyclization B1 4-Chloro-3-nitropyridine B3 Isothiouronium Salt (Reduction & Cyclization) B1->B3 SNAr Reaction B2 Thiourea / EtOH B2->B3 S-Alkylation B3->Target Diazotization / Hydrolysis

Mechanistic workflows for Thiazolo[4,5-c]pyridin-2-ol synthesis via C1 annulation and de novo routes.

References

  • Synthetic strategies for thiazolopyridine derivatives Source: Taylor & Francis URL:1

  • Synthesis of thiazolo[4,5-c]pyridines and thiazolo[5,4-c]pyridines via palladium-catalyzed C–H functionalization/intramolecular C–S bond formation Source: ResearchGate URL:3

  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas Source: ResearchGate URL:2

  • Synthesis and Conformational Analysis of a Non-Amidine Factor Xa Inhibitor That Incorporates 5-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine as S4 Binding Element Source: ACS Publications URL:4

Sources

Foundational

Thiazolo[4,5-c]pyridin-2-ol molecular weight and formula.

An In-Depth Technical Guide to Thiazolo[4,5-c]pyridin-2-ol: Molecular Properties, Synthesis, and Therapeutic Potential Introduction The thiazolopyridine scaffold represents a class of fused heterocyclic systems that cont...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Thiazolo[4,5-c]pyridin-2-ol: Molecular Properties, Synthesis, and Therapeutic Potential

Introduction

The thiazolopyridine scaffold represents a class of fused heterocyclic systems that continues to garner significant interest within the medicinal chemistry community. These structures are recognized as important bioisosteres of purines, where a nitrogen atom in the purine's imidazole ring is replaced by a sulfur atom, altering the molecule's electronic and steric properties while often retaining its ability to interact with biological targets.[1] This bioisosteric relationship has propelled the investigation of thiazolopyridine derivatives across a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases.[1][2][3]

This guide focuses on a specific, yet under-documented, member of this family: Thiazolo[4,5-c]pyridin-2-ol . While its direct characterization in the literature is sparse, by leveraging data from its core scaffold and closely related analogues, we can construct a detailed technical profile. This document will provide researchers, scientists, and drug development professionals with a comprehensive overview of its fundamental properties, a proposed synthetic strategy, and its potential applications, all grounded in established chemical principles and data from related structures.

Core Molecular and Physicochemical Properties

The foundational step in characterizing any chemical entity is to establish its molecular formula and weight. The core scaffold, Thiazolo[4,5-c]pyridine, has a molecular formula of C6H4N2S and a molecular weight of 136.18 g/mol .[4] The addition of a hydroxyl group at the 2-position leads to the following properties for Thiazolo[4,5-c]pyridin-2-ol.

PropertyValueSource
Molecular Formula C6H4N2OSCalculated
Molecular Weight 152.18 g/mol Calculated
Exact Mass 152.00446 g/mol Calculated
Canonical SMILES C1=CN=C2C(=C1)SC(=O)N2Inferred Tautomer
Parent Scaffold (PubChem CID) 585837[4]

A critical consideration for this molecule is the potential for keto-enol tautomerism. The "-ol" (enol) form is in equilibrium with its keto tautomer, Thiazolo[4,5-c]pyridin-2(3H)-one . In many heterocyclic systems of this nature, the keto form is thermodynamically favored. This has significant implications for its hydrogen bonding capabilities, solubility, and interactions with biological macromolecules.

Proposed Synthetic Pathway and Rationale

The proposed synthesis starts from 4-aminopyridine-3-thiol. This precursor contains the necessary amine and thiol functionalities ortho to each other, primed for the annulation of the thiazole ring. The choice of a cyclizing agent is critical. Phosgene or a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), would be a suitable choice to introduce the carbonyl group and effect the ring closure to form the desired 2-oxo (keto) tautomer.

This synthetic strategy is advantageous due to the commercial availability of suitable starting materials and the generally high yields associated with such cyclization reactions.

G cluster_0 Proposed Synthesis of Thiazolo[4,5-c]pyridin-2-ol Start 4-Aminopyridine-3-thiol Process Cyclization Start->Process Reacts with Reagent Phosgene (or equivalent, e.g., CDI) Base (e.g., Triethylamine) Reagent->Process Mediated by Product Thiazolo[4,5-c]pyridin-2(3H)-one (Keto Tautomer) Process->Product Equilibrium Tautomerization Product->Equilibrium Final Thiazolo[4,5-c]pyridin-2-ol (Enol Tautomer) Equilibrium->Final

Caption: Proposed synthetic workflow for Thiazolo[4,5-c]pyridin-2-ol.

Potential Applications in Drug Discovery and Development

The therapeutic potential of the thiazolopyridine scaffold is broad, with derivatives showing a range of pharmacological activities.[2] By extension, Thiazolo[4,5-c]pyridin-2-ol is a promising candidate for exploration in several areas.

  • Kinase Inhibition: Many heterocyclic scaffolds, particularly those that mimic the purine structure of ATP, function as kinase inhibitors. The thiazolopyridine core has been successfully incorporated into potent inhibitors of kinases such as PI3Kα, which are critical targets in oncology.[3] The 2-ol/-one moiety can serve as a key hydrogen bond donor/acceptor, anchoring the molecule in the ATP-binding pocket of a target kinase.

  • Anti-inflammatory Activity: Derivatives of the isomeric thiazolo[4,5-b]pyridines have been synthesized and evaluated for their anti-inflammatory properties, with some compounds showing activity comparable to or exceeding that of ibuprofen in preclinical models.[7] The mechanism often involves the modulation of inflammatory pathways.

  • Antimicrobial and Antioxidant Agents: Various thiazolopyridine derivatives have demonstrated both antimicrobial and antioxidant activities.[8] The scaffold's ability to participate in redox reactions and interact with microbial-specific targets makes it a versatile platform for developing new anti-infective and cytoprotective agents.

The core principle behind these applications is the concept of bioisosteric replacement, where the thiazolopyridine scaffold mimics the endogenous purine bases, allowing it to competitively bind to purinergic receptors or enzymes.

G cluster_0 Bioisosteric Relationship cluster_1 Biological Target Purine Purine (e.g., Adenine) Thiazolopyridine Thiazolo[4,5-c]pyridine Scaffold Purine->Thiazolopyridine Bioisosteric Replacement (N for S) Target Enzyme Active Site (e.g., Kinase ATP Pocket) Purine->Target Natural Ligand Thiazolopyridine->Target Binds to

Caption: Bioisosteric mimicry of purines by the thiazolopyridine scaffold.

Hypothetical Experimental Protocol: Synthesis of Thiazolo[4,5-c]pyridin-2(3H)-one

This protocol describes a hypothetical, yet chemically sound, procedure for the synthesis outlined above. Note: This procedure has not been experimentally validated and should be adapted and optimized under appropriate laboratory safety protocols.

Objective: To synthesize Thiazolo[4,5-c]pyridin-2(3H)-one via cyclization of 4-aminopyridine-3-thiol.

Materials:

  • 4-aminopyridine-3-thiol (1.0 eq)

  • Triphosgene (0.4 eq)

  • Triethylamine (TEA) (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-aminopyridine-3-thiol (1.0 eq).

  • Solvent Addition: Add anhydrous THF to dissolve the starting material completely.

  • Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add triethylamine (2.2 eq) to the reaction mixture.

  • Cyclizing Agent: In a separate flask, dissolve triphosgene (0.4 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Quench the reaction by the slow addition of water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the final product.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Conclusion

Thiazolo[4,5-c]pyridin-2-ol is a molecule of significant interest for medicinal chemistry, primarily due to its structural relationship to endogenous purines and the proven therapeutic potential of the broader thiazolopyridine class. While direct experimental data on this specific derivative is limited, established chemical principles allow for the confident prediction of its core properties and the design of a viable synthetic route. Its potential to function as a kinase inhibitor, anti-inflammatory agent, or antimicrobial compound makes it a valuable target for further investigation. The synthesis and biological evaluation of Thiazolo[4,5-c]pyridin-2-ol and its derivatives represent a promising avenue for the discovery of novel therapeutics.

References

  • NextSDS. Thiazolo[4,5-c]pyridin-2-ol (5CI) — Chemical Substance Information.
  • Lelyukh, M. I., et al. Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Chemistry of Heterocyclic Compounds, 2024, 60(3/4), 130–132.
  • PubChem. Thiazolo[4,5-c]pyridine | C6H4N2S | CID 585837. National Center for Biotechnology Information. Available from: [Link]

  • Starosotnikov, A. M., et al. Simple Synthesis of Fused Thiazolo[4,5-b]pyridines through Successive S N Ar Processes. Synlett, 2020.
  • Anonymous. Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. RSC Advances, 2025.
  • Geronikaki, A., et al. Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Molecules, 2021.
  • Chaban, T. I., et al. Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. Journal of Organic and Pharmaceutical Chemistry, 2019.
  • Chemsrc.[4][9]Thiazolo[4,5-c]pyridin-2-amine | CAS#:89786-54-9. Available from:

  • Gerspacher, M., et al. Discovery of a novel tricyclic 4H-thiazolo[5',4':4,5]pyrano[2,3-c]pyridine-2-amino scaffold and its application in a PI3Kα inhibitor with high PI3K isoform selectivity and potent cellular activity. Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3582-4. Available from: [Link]

  • PubChem.[4][9]Thiazolo[4,5-b]pyridine-2-thiol | C6H4N2S2 | CID 21202625. National Center for Biotechnology Information. Available from:

  • Sigma-Aldrich. thiazolo[4,5-c]pyridin-2-amine | 89786-54-9.
  • Sunway Pharm Ltd. THIAZOLO[4,5-C]PYRIDIN-2-AMINE - CAS:89786-54-9.
  • ResearchGate. (PDF) Synthesis of Thiazolo[4,5-d]pyridines. Available from: [Link]

  • Toronto Research Chemicals. THIAZOLO[5,4-C]PYRIDINE-2-THIOL.
  • BLDpharm. 89786-54-9|Thiazolo[4,5-c]pyridin-2-amine.
  • Fahmy, H. Thiazolo[4,5-d]pyrimidines as a privileged scaffold in drug discovery. European Journal of Medicinal Chemistry, 2016, 116, 153-178. Available from: [Link]

  • MDPI. The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. Molecules, 2025. Available from: [Link]

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Exploratory

Biological Activity of Novel Thiazolopyridine Analogs: A Focus on the Thiazolo[4,5-c]pyridin-2-ol Scaffold

An In-depth Technical Guide Abstract: The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. As b...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract: The fusion of pyridine and thiazole rings creates the thiazolopyridine scaffold, a privileged heterocyclic system that has garnered significant attention in medicinal chemistry. As bioisosteres of purines, these compounds are adept at interacting with a wide array of biological targets, leading to a diverse pharmacological profile.[1][2] This guide provides a technical exploration of the synthesis, mechanisms of action, and therapeutic potential of novel thiazolopyridine analogs, with a particular focus on the Thiazolo[4,5-c]pyridin-2-ol subclass. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by detailed experimental protocols and structure-activity relationship (SAR) insights. The objective is to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising class of compounds, facilitating further exploration and optimization in the quest for novel therapeutics.

The Thiazolopyridine Scaffold: A Core Structure in Medicinal Chemistry

The thiazolopyridine core is a bicyclic heteroaromatic system that represents a convergence of two pharmacologically significant rings: pyridine and thiazole. This unique combination endows the scaffold with a distinct electronic and steric profile, making it a versatile template for drug design.

Structural Isomerism and Tautomerism

Thiazolopyridines exist as several constitutional isomers depending on the fusion of the two rings, including the prominent thiazolo[4,5-b]pyridine, thiazolo[5,4-b]pyridine, and the thiazolo[4,5-c]pyridine systems. The specific arrangement of nitrogen and sulfur atoms dictates the molecule's hydrogen bonding capacity and overall geometry, which are critical for receptor binding.

A key feature of the title compound class is the hydroxyl group at the 2-position of the pyridine ring, which exists in tautomeric equilibrium with its keto form, Thiazolo[4,5-c]pyridin-2-one. While the "-ol" form is specified, much of the synthetic and biological literature reports the more stable "-one" tautomer. For the purposes of this guide, both forms are considered to represent the same core scaffold.

Significance as a Purine Bioisostere

The structural similarity of the thiazolopyridine scaffold to endogenous purines (adenine, guanine) is a cornerstone of its biological relevance. This bioisosteric relationship allows these analogs to function as competitive inhibitors or modulators of enzymes that process purine substrates, such as kinases, which play pivotal roles in cellular signaling pathways. This mimicry is a rational starting point for designing targeted therapies, particularly in oncology.[1]

Synthetic Pathways to Thiazolopyridine Derivatives

The construction of the thiazolopyridine core can be achieved through several synthetic strategies, most commonly involving the annulation (fusion) of a thiazole ring onto a pre-existing, functionalized pyridine derivative.[1]

General Synthetic Workflow

A prevalent method involves the [3+3] cyclocondensation reaction. For instance, the synthesis of 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one can be achieved by reacting 4-iminothiazolidin-2-one with acetylacetone in the presence of a base like sodium methylate.[3] This foundational scaffold can then undergo further structural modifications at various positions to generate a library of analogs for biological screening.

G cluster_0 Core Synthesis cluster_1 Diversification Pyridine Precursor Pyridine Precursor Cyclocondensation Cyclocondensation Pyridine Precursor->Cyclocondensation Thiazole Precursor Thiazole Precursor Thiazole Precursor->Cyclocondensation Thiazolopyridine Core Thiazolopyridine Core Cyclocondensation->Thiazolopyridine Core Functionalization Functionalization Thiazolopyridine Core->Functionalization Analog Library Analog Library Functionalization->Analog Library Biological Screening Biological Screening Analog Library->Biological Screening

Caption: High-level workflow for the synthesis and screening of Thiazolopyridine analogs.

Protocol: Synthesis of 2-(5,7-Dimethyl-2-oxo-thiazolo[4,5-b]pyridin-3-yl)-N-phenyl-acetamide

This protocol is a representative example of how the core scaffold can be functionalized for SAR studies, adapted from established literature.[4]

Rationale: This multi-step synthesis first establishes the core heterocyclic system and then introduces an N-phenyl-acetamide side chain. This side chain provides a vector for exploring how different substituents impact biological activity, a common strategy in medicinal chemistry to optimize potency and pharmacokinetic properties.

Step-by-Step Methodology:

  • Synthesis of the Core: A mixture of 4-iminothiazolidin-2-one (0.01 mol) and acetylacetone (0.01 mol) is refluxed in methanol containing sodium methylate (0.01 mol) for 4-6 hours to yield 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one.

  • N-Alkylation: The product from Step 1 (0.01 mol) is dissolved in dimethylformamide (DMF). Anhydrous potassium carbonate (0.015 mol) is added, followed by ethyl chloroacetate (0.011 mol). The mixture is stirred at room temperature for 12 hours.

  • Amidation: The resulting ester is then reacted with aniline (0.01 mol) in a suitable solvent like ethanol and heated to reflux for 8 hours to yield the final product.

  • Purification & Characterization: The crude product is purified by recrystallization from acetic acid. The structure is confirmed using ¹H NMR spectroscopy, mass spectrometry, and elemental analysis to ensure purity and structural integrity, which is critical for reliable biological data.[4]

Anticancer Activity: Targeting Cellular Proliferation

The bioisosteric relationship with purines makes thiazolopyridine analogs prime candidates for anticancer drug discovery, particularly as kinase inhibitors.[5][6]

Mechanism of Action: Kinase Inhibition

Many cancers are driven by aberrant activity of protein kinases. Thiazolopyridine derivatives have been designed to target the ATP-binding pocket of various kinases, including Cyclin-Dependent Kinases (CDK4/6) and receptor tyrosine kinases like c-KIT.[5][6] By competitively inhibiting ATP binding, these compounds can block downstream signaling pathways that control cell cycle progression and proliferation, ultimately leading to apoptosis in cancer cells. For example, certain thiazolo[5,4-b]pyridine derivatives have shown potent inhibitory activity against imatinib-resistant c-KIT mutants, highlighting their potential in overcoming drug resistance.[6]

cluster_pathway Simplified c-KIT Signaling Pathway Ligand Ligand c-KIT Receptor c-KIT Receptor Ligand->c-KIT Receptor Binds Dimerization & Autophosphorylation Dimerization & Autophosphorylation c-KIT Receptor->Dimerization & Autophosphorylation Activates Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Dimerization & Autophosphorylation->Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK) Cell Proliferation & Survival Cell Proliferation & Survival Downstream Signaling (e.g., PI3K/AKT, RAS/MAPK)->Cell Proliferation & Survival Thiazolopyridine Inhibitor Thiazolopyridine Inhibitor Thiazolopyridine Inhibitor->Dimerization & Autophosphorylation Inhibits ATP Binding

Caption: Inhibition of the c-KIT signaling pathway by a Thiazolopyridine analog.

Cytotoxicity Data Summary

The following table summarizes the in vitro anticancer activity of representative pyridine-thiazole hybrid molecules against various human cancer cell lines.

Compound IDCancer Cell LineAssay TypeIC₅₀ (µM)Reference
Compound 3 HL-60 (Leukemia)Not Specified0.57[7]
Compound 4 HL-60 (Leukemia)Not Specified>50 (low activity)[7]
Compound 2f A549 (Lung)Not SpecifiedMore potent than Cisplatin[8]
Compound 6r HMC1.2 (Mast Cell Leukemia)Not Specified1.15[6]

IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Protocol: In Vitro Cytotoxicity (SRB Assay)

The Sulforhodamine B (SRB) assay is a reliable method for determining drug-induced cytotoxicity by measuring total cellular protein content.

Rationale: This assay is chosen for its stability, sensitivity, and simplicity. Unlike metabolic assays (e.g., MTT), the SRB assay result is based on a fixed endpoint (protein staining), which is less susceptible to interference from compounds that may alter cellular metabolism without being cytotoxic.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells (e.g., A549, HL-60) are seeded into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The thiazolopyridine analogs are dissolved in DMSO and then diluted in culture medium to various concentrations. The cells are treated with these compounds and incubated for a further 48-72 hours.

  • Cell Fixation: The culture medium is discarded, and cells are fixed by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubating at 4°C for 1 hour. This step is crucial as it precipitates and fixes total cellular protein to the plate.[5]

  • Staining: The plates are washed with water and air-dried. 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid is added to each well and incubated at room temperature for 30 minutes.[5]

  • Wash and Solubilization: Unbound dye is removed by washing with 1% (v/v) acetic acid. The plates are air-dried, and the bound stain is solubilized with 200 µL of 10 mM Tris base solution.

  • Data Acquisition: The absorbance is read on a microplate reader at approximately 515 nm. The IC₅₀ value is calculated by plotting the percentage of cell viability against the log of the compound concentration.

Antimicrobial Properties: A Broad Spectrum of Activity

Thiazolopyridine derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of pathogenic bacteria and fungi.[2][9][10]

Mechanism of Action

The antimicrobial effects of these compounds are often attributed to the inhibition of essential bacterial enzymes that lack counterparts in mammalian cells, providing a window for selective toxicity. Molecular docking studies have suggested that thiazolopyridine analogs can bind to enzymes such as DNA gyrase and MurD ligase.[9] DNA gyrase is vital for bacterial DNA replication, while MurD is involved in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. Inhibition of these targets disrupts cellular integrity and replication, leading to bacterial death.

Compound Library Compound Library Primary Screening (Single Concentration) Primary Screening (Single Concentration) Compound Library->Primary Screening (Single Concentration) Inactive Compounds Inactive Compounds Primary Screening (Single Concentration)->Inactive Compounds Active Hits Active Hits Primary Screening (Single Concentration)->Active Hits Dose-Response Assay (Broth Microdilution) Dose-Response Assay (Broth Microdilution) Active Hits->Dose-Response Assay (Broth Microdilution) MIC Determination MIC Determination Dose-Response Assay (Broth Microdilution)->MIC Determination MBC Determination MBC Determination MIC Determination->MBC Determination Lead Candidates Lead Candidates MBC Determination->Lead Candidates

Caption: Standardized workflow for antimicrobial screening and lead identification.

Antimicrobial Activity Data Summary

The table below presents the Minimum Inhibitory Concentration (MIC) values for selected thiazolopyridine derivatives against various microbial strains.

Compound IDBacterial StrainMIC (µM)Fungal StrainMIC (mg/mL)Reference
3g Pseudomonas aeruginosa0.21--[9]
3g Escherichia coli0.21--[9]
4p MRSA0.12-0.47 (mg/mL)--[11]
4i --Various0.12-0.47[11]
3k Gram-positive bacteriaNot specifiedYeast-like fungiNot specified[12]

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Protocol: Broth Microdilution Assay for MIC Determination

This is the gold-standard method for determining the quantitative antimicrobial susceptibility of a compound.

Rationale: This method provides a quantitative result (the MIC value) which is more informative than qualitative disk diffusion assays. It is highly standardized and allows for the simultaneous testing of multiple compounds against multiple organisms in a high-throughput format.

Step-by-Step Methodology:

  • Prepare Inoculum: A standardized suspension of the test microorganism (e.g., E. coli, S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Compound Serial Dilution: The test compound is serially diluted (typically 2-fold) across the wells of a 96-well microtiter plate using the broth as the diluent.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control (broth + inoculum, no compound) and a negative control (broth only) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or with a plate reader.

  • (Optional) MBC Determination: To determine the Minimum Bactericidal Concentration (MBC), an aliquot from each well showing no growth is subcultured onto an agar plate. The lowest concentration that results in no growth on the agar is the MBC.

Other Notable Biological Activities

Beyond anticancer and antimicrobial effects, the thiazolopyridine scaffold has been explored for other therapeutic applications.

  • Anti-inflammatory Activity: Certain 5,7-dimethyl-3H-thiazolo[4,5-b]pyridin-2-one derivatives have demonstrated considerable anti-inflammatory effects in a carrageenan-induced rat paw edema model, with some compounds showing activity comparable or superior to the standard drug Ibuprofen.[4]

  • Antioxidant Properties: Novel 3-aryl-5-hydroxy-7-methyl-3H-thiazolo[4,5-b]pyridine-2-ones have been synthesized and shown to possess antioxidant activity, as determined by their ability to scavenge the stable free radical DPPH (2,2-diphenyl-1-picrylhydrazyl).[13]

  • Antituberculous Activity: The first reported bioactivity for the thiazolo[4,5-c]pyridine isomer was against tuberculosis, indicating its potential for treating mycobacterial infections.[2]

Conclusion and Future Perspectives

The thiazolopyridine scaffold, particularly the Thiazolo[4,5-c]pyridin-2-ol/one core, stands out as a highly promising and versatile platform in modern drug discovery. Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties. The ability of this scaffold to act as a purine bioisostere provides a rational basis for its efficacy, especially in the design of targeted kinase inhibitors.

While significant research has been conducted on the thiazolo[4,5-b] isomer, the specific Thiazolo[4,5-c] variant remains comparatively underexplored. Future research should focus on:

  • Expanding Chemical Diversity: Synthesizing novel libraries of Thiazolo[4,5-c]pyridin-2-ol analogs to conduct a more thorough investigation of their structure-activity relationships.

  • Target Deconvolution: For compounds with promising phenotypic activity, identifying the specific molecular targets is crucial for understanding their mechanism of action and potential off-target effects.

  • Pharmacokinetic Optimization: Improving the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds to enhance their in vivo efficacy and safety profiles.

By leveraging the foundational knowledge outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this exceptional heterocyclic system.

References

  • Lelyukh, M. I. (2020). Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. Journal of Organic and Pharmaceutical Chemistry. [URL not available]
  • IntechOpen. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen. [Link]

  • Semantic Scholar. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Semantic Scholar. [Link]

  • Al-Abdullah, E. S., et al. (2021). Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Scientific Reports. [Link]

  • Lozynskyi, A., et al. (2021). Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. Biointerface Research in Applied Chemistry. [Link]

  • Chaban, T., et al. (2019). Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. ScienceRise: Pharmaceutical Science. [Link]

  • Shetty, C. R., et al. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PLOS ONE. [Link]

  • ACS Omega. (2020). Crystal Growth, Single Crystal Structure, and Biological Activity of Thiazolo-Pyridine Dicarboxylic Acid Derivatives. ACS Publications. [Link]

  • Lesyk, R., et al. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals. [Link]

  • Chaban, T., et al. (2017). Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines. Pharmacia. [URL not available]
  • ResearchGate. (2021). Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. ResearchGate. [Link]

  • Gümüş, M. H., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Molecules. [Link]

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. MDPI. [Link]

  • Urgun, H., et al. (2000). New thiazolo[4,5-d]pyrimidine derivatives as potential antimicrobial agents. Arzneimittelforschung. [Link]

  • RSC Advances. (2025). Traceless solid-phase synthesis of thiazolo[4,5-b] pyridin-7(4H)-one derivatives. Royal Society of Chemistry. [Link]

  • Organic & Biomolecular Chemistry. (2023). Synthesis of thiazolo[4,5-d]pyrimidine derivatives based on purine via solid-phase synthesis. Royal Society of Chemistry. [Link]

  • MDPI. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. MDPI. [Link]

  • Jo, A., et al. (2022). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers. [Link]

  • Journal of Molecular Structure. (2023). Recent advances in synthetic strategies and SAR of thiazolidin-4-one containing molecules in cancer therapeutics. Elsevier. [Link]

  • ResearchGate. (2018). Methods of synthesis and properties of thiazolopyridines. ResearchGate. [Link]

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Foundational

The Therapeutic Renaissance of Thiazolopyridines: A Technical Guide to a Privileged Scaffold

Abstract The thiazolopyridine core, a fused heterocyclic system, has emerged from the landscape of medicinal chemistry as a "privileged scaffold" of immense therapeutic potential. Its inherent structural features, combin...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The thiazolopyridine core, a fused heterocyclic system, has emerged from the landscape of medicinal chemistry as a "privileged scaffold" of immense therapeutic potential. Its inherent structural features, combining the electron-rich thiazole ring with the versatile pyridine moiety, have paved the way for the development of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of the thiazolopyridine scaffold for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies, dissect the nuanced structure-activity relationships (SAR), and illuminate the key signaling pathways modulated by these compelling compounds. This guide is designed not as a rigid protocol, but as a foundational resource to inspire and inform the rational design of next-generation thiazolopyridine-based therapeutics.

The Thiazolopyridine Core: A Universe of Isomeric Possibilities

The fusion of a thiazole and a pyridine ring can result in five constitutional isomers, each with a unique electronic and steric profile that dictates its biological activity.[1] The most explored isomers in drug discovery include thiazolo[5,4-b]pyridine, thiazolo[4,5-b]pyridine, and thiazolo[3,2-a]pyridine.[1] The specific arrangement of nitrogen and sulfur atoms within the bicyclic system profoundly influences its ability to interact with biological targets.

The inherent value of this scaffold lies in its structural analogy to endogenous purines, allowing thiazolopyridine derivatives to act as competitive inhibitors for a variety of enzymes.[2] This bioisosteric relationship has been a cornerstone of their successful application in targeting kinases and other ATP-binding proteins.

Synthetic Strategies: Building the Core and Its Adornments

The synthesis of the thiazolopyridine nucleus can be broadly approached from two perspectives: annulation of a thiazole ring onto a pre-existing pyridine or, conversely, construction of the pyridine ring onto a thiazole precursor. The choice of synthetic route is often dictated by the desired substitution pattern on the final molecule, a critical consideration for optimizing biological activity.

Synthesis of Thiazolo[5,4-b]pyridine Derivatives

A common and effective method for the synthesis of the thiazolo[5,4-b]pyridine scaffold involves a multi-step sequence starting from commercially available pyridines.

Experimental Protocol: Synthesis of 2-amino-thiazolo[5,4-b]pyridine intermediate [3]

  • Thiocyanation: 4-morpholino-3-nitropyridine is treated with potassium thiocyanate (KSCN) in acetic acid at 80°C to yield 4-(3-nitro-2-thiocyanatopyridin-4-yl)morpholine. The acidic medium facilitates the nucleophilic substitution of the thiocyanate group.

  • Reductive Cyclization: The nitro group is then reduced using iron powder in acetic acid at 60°C. This reduction is immediately followed by an intramolecular cyclization to form the amino-thiazolo[5,4-b]pyridine skeleton. The choice of iron in acetic acid is a classic and cost-effective method for nitro group reduction.

This intermediate serves as a versatile platform for further functionalization, often through Suzuki coupling or other cross-coupling reactions to introduce diverse aryl or heteroaryl substituents at key positions.[3]

Synthesis of Thiazolo[3,2-a]pyridine Derivatives

The thiazolo[3,2-a]pyridine isomer is frequently synthesized through multi-component reactions, offering a highly efficient and atom-economical approach.

Experimental Protocol: Microwave-Assisted Three-Component Synthesis [4]

  • Reaction Setup: A mixture of malononitrile (2 mmol), an aromatic aldehyde (1 mmol), and 2-mercaptoacetic acid (1.5 mmol) is prepared in water.

  • Microwave Irradiation: The reaction mixture is subjected to microwave irradiation. The use of microwave heating significantly accelerates the reaction rate compared to conventional heating methods, often leading to higher yields and cleaner product formation. This method aligns with the principles of green chemistry by utilizing water as a solvent and reducing reaction times.

This one-pot synthesis allows for the rapid generation of a library of thiazolo[3,2-a]pyridine derivatives with diverse substitutions on the pyridine ring, which is invaluable for SAR studies.

Therapeutic Landscape: A Multitude of Biological Activities

The thiazolopyridine scaffold has demonstrated a remarkable breadth of biological activities, positioning it as a valuable starting point for drug discovery programs across various therapeutic areas.[5][6]

Biological ActivityTherapeutic AreaKey Targets
Anticancer OncologyPI3K, DNA Gyrase B, Smoothened (Smo), c-KIT, EGFR, STAT3
Antitubercular Infectious DiseasesDNA Gyrase B
Anti-inflammatory ImmunologyNot fully elucidated
Antimicrobial Infectious DiseasesVarious bacterial enzymes
Antioxidant VariousFree radical scavenging
Anticancer Activity: Targeting Key Oncogenic Pathways

The fight against cancer has been a major focus for the application of thiazolopyridine derivatives. Their ability to inhibit key signaling pathways involved in cell proliferation, survival, and metastasis has led to the identification of several promising drug candidates.

The Phosphoinositide 3-kinase (PI3K) pathway is one of the most frequently dysregulated signaling cascades in human cancers, making it a prime target for therapeutic intervention.[7] Thiazolopyridine derivatives have emerged as potent and selective inhibitors of PI3K isoforms.

Mechanism of Action: The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a critical regulator of cell growth, proliferation, and survival. Upon activation by growth factors, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates AKT, which in turn phosphorylates a plethora of downstream targets, including mTOR, to promote cell survival and proliferation.[8]

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation promotes GrowthFactor Growth Factor GrowthFactor->RTK Thiazolopyridine Thiazolopyridine Inhibitor Thiazolopyridine->PI3K inhibits

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of thiazolopyridine derivatives.

Structure-Activity Relationship (SAR) of Thiazolopyridine-based PI3K Inhibitors

The development of potent and selective PI3K inhibitors has been guided by extensive SAR studies. For a series of thiazolo[5,4-b]pyridine derivatives, it was found that:

  • 2-Pyridyl Substitution: A 2-pyridyl group at the 2-position of the thiazolopyridine core is crucial for potent inhibitory activity.[3]

  • 4-Morpholinyl Group: A morpholine moiety at the 4-position often enhances activity and improves pharmacokinetic properties.[3]

  • Aryl Substituents: The nature and position of substituents on the aryl ring attached to the 2-pyridyl group significantly impact potency and selectivity.[3]

CompoundR1R2PI3Kα IC50 (nM)
19a OMeH3.6
19b HH15.2
19c FH8.9

Data from:[3]

DNA gyrase, a type II topoisomerase, is an essential enzyme for bacterial DNA replication and is a validated target for antibiotics. Interestingly, the B subunit of DNA gyrase (GyrB) has also emerged as a promising target for anticancer therapy. Thiazolopyridine ureas have been identified as potent inhibitors of DNA Gyrase B.

Mechanism of Action

Thiazolopyridine ureas bind to the ATP-binding site of the GyrB subunit, preventing the enzyme from carrying out its function of introducing negative supercoils into DNA. This disruption of DNA topology ultimately leads to bacterial cell death or inhibition of cancer cell proliferation.[9]

Structure-Activity Relationship (SAR) of Thiazolopyridine Ureas as GyrB Inhibitors

SAR studies have revealed key structural features for potent GyrB inhibition:

  • Urea Linker: The urea moiety is essential for binding to the enzyme's active site.

  • Thiazolopyridine Core: The core scaffold provides the necessary framework for orienting the key interacting groups.

  • Side Chains: Substitutions at the C-5 and C-6 positions of the thiazolopyridine ring can be modified to optimize potency, selectivity, and pharmacokinetic properties.[9][10]

The Hedgehog (Hh) signaling pathway plays a critical role in embryonic development and its aberrant activation in adults is linked to several types of cancer. The G protein-coupled receptor Smoothened (Smo) is a key transducer of the Hh signal.

Mechanism of Action: The Hedgehog Signaling Pathway

In the absence of the Hh ligand, the receptor Patched (Ptch) inhibits the activity of Smo. Binding of the Hh ligand to Ptch relieves this inhibition, allowing Smo to activate the Gli family of transcription factors, which then translocate to the nucleus and induce the expression of target genes involved in cell proliferation and survival.[11][12]

Hedgehog_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ptch Patched (Ptch) Smo Smoothened (Smo) Ptch->Smo inhibits Gli Gli Smo->Gli activates SUFU SUFU SUFU->Gli inhibits Gli_active Active Gli Gli->Gli_active translocates TargetGenes Target Gene Expression Gli_active->TargetGenes promotes Hedgehog Hedgehog Ligand Hedgehog->Ptch binds Thiazolopyridine Thiazolopyridine Antagonist Thiazolopyridine->Smo inhibits

Figure 2: Simplified Hedgehog signaling pathway and the inhibitory action of thiazolopyridine antagonists on Smoothened.

Clinical Perspectives and Future Directions

While the preclinical data for thiazolopyridine derivatives is compelling, their translation to the clinic is an ongoing endeavor. Several thiazole-containing drugs, such as the anticancer agent Dasatinib, are already on the market, highlighting the clinical viability of this heterocyclic motif.[13] Although specific thiazolopyridine-based drugs in late-stage clinical trials are not yet widely reported, the extensive preclinical research suggests a promising future.

The key challenges in the development of thiazolopyridine therapeutics include optimizing their pharmacokinetic profiles, minimizing off-target effects, and identifying patient populations most likely to respond to these targeted therapies. Future research will likely focus on:

  • Isomer-Specific Drug Design: A deeper understanding of how the isomeric form of the thiazolopyridine core influences target selectivity and ADMET properties.

  • Combination Therapies: Exploring the synergistic effects of thiazolopyridine derivatives with existing chemotherapeutic agents or immunotherapies.

  • Biomarker Discovery: Identifying predictive biomarkers to guide the clinical development and application of these compounds.

Conclusion

The thiazolopyridine scaffold represents a rich and versatile platform for the discovery of novel therapeutics. Its synthetic tractability, coupled with its ability to modulate a wide range of biological targets, ensures its continued prominence in the field of medicinal chemistry. This guide has provided a comprehensive overview of the current state of thiazolopyridine research, from synthetic methodologies to their therapeutic potential. It is our hope that this resource will serve as a catalyst for further innovation, ultimately leading to the development of new and effective treatments for a host of human diseases.

References

  • A schematic diagram for the hedgehog (HH) signaling pathway. (n.d.). Retrieved from [Link]

  • Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... (n.d.). Retrieved from [Link]

  • Simplified diagram of the hedgehog signaling pathway. Autocatalytic... (n.d.). Retrieved from [Link]

  • Kale, M. G., Raichurkar, A. V., Hameed, S. P., Waterson, D., McKinney, D. C., Manjunatha, M. R., ... & Sambandamurthy, V. K. (2013). Thiazolopyridine ureas as novel antitubercular agents acting through inhibition of DNA gyrase B. Journal of medicinal chemistry, 56(21), 8844–8857.
  • PI3K/AKT/mTOR Signaling Pathway Illustration Agent. (n.d.). SciSpace. Retrieved from [Link]

  • Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... (n.d.). Retrieved from [Link]

  • Schematic diagram of the PI3K/Akt/mTOR signaling pathway. p85... (n.d.). Retrieved from [Link]

  • The Hedgehog Signaling Pathway: Where Did It Come From? (2009). PLoS Biology, 7(6), e1000146.
  • Hedgehog Signaling P
  • Synthesis of thiazolo[5,4-b]pyridine analogues. (a) Morpholine, TEA,... (n.d.). Retrieved from [Link]

  • A single-step preparation of thiazolo[5,4-b]pyridine- and thiazolo[5,4-c]pyridine derivatives from chloronitropyridines and thioamides, or thioureas. (2009). Journal of Heterocyclic Chemistry, 46(5), 936-943.
  • Wang, H. M., Lin, L. C., Huang, Y. L., & Tseng, C. M. (2009). Green chemoselective synthesis of thiazolo[3,2-a]pyridine derivatives and evaluation of their antioxidant and cytotoxic activities. Bioorganic & medicinal chemistry letters, 19(19), 5769–5772.
  • Janku, F., Yap, T. A., & Meric-Bernstam, F. (2018). Targeting the PI3K/AKT/mTOR pathway in cancer.
  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. U. A. (2023). Synthetic strategies for thiazolopyridine derivatives.
  • Singh, S., Sharma, A., & Singh, B. (2011). Convenient method for synthesis of thiazolo[3,2-a]pyrimidine derivatives in a one-pot procedure. Tetrahedron Letters, 52(30), 3814-3817.
  • Synthesis of Triazolyl Derivatives Based on Thiazolo[3,2-a]pyrimidine Propargyl Ethers. (n.d.). Retrieved from [Link]

  • Shaabani, A., Ghasemi, S., & Pedarpour, M. (2020). Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal. RSC advances, 10(53), 32015–32020.
  • Ghorab, M. M., Al-Said, M. S., & El-Gazzar, A. R. B. A. (2014). Synthesis of novel thiazole, pyranothiazole, thiazolo[4,5-b]pyridines and thiazolo[5′,4′:5,6]pyrano[2,3-d]pyrimidine derivatives and incorporating isoindoline-1,3-dione group. Chemistry Central Journal, 8(1), 1-9.
  • Zhang, Y., Li, J., Wang, Y., Liu, Y., Wang, Y., Zhang, Y., ... & Liu, H. (2020). Identification of novel thiazolo[5,4-b]pyridine derivatives as potent phosphoinositide 3-kinase inhibitors. Molecules, 25(20), 4630.
  • Antimicrobial activity, synthesis, and docking study of some novel arylazo-1,3-thiazolopyrimidine and arylazo-1,3-thiazolopyridopyrimidine derivatives. (2025). Journal of the Iranian Chemical Society, 1-16.
  • Ladwig, A., Gupta, S., Ehlers, P., Sekora, A., Alammar, M., Koczan, D., ... & Escobar, H. M. (2023). Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms. Molecules, 28(24), 8120.
  • Boiko, N., & Zholobak, N. (2022). Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. Pharmaceuticals, 15(9), 1145.
  • Thoota, S. K., Kapavarapu, R., Venigalla, L., Maddila, S., Singh, M., & Jonnalagadda, S. B. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. Journal of Biomolecular Structure and Dynamics, 1-15.
  • Shetty, C. R., Shastry, C. S., Parasuraman, P., & Hebbar, S. (2024). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. Chemical Biology & Drug Design.
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Exploratory

Thiazolo[4,5-c]pyridin-2-ol Derivatives as Advanced Kinase Inhibitors: Structural Rationale and Therapeutic Applications

Executive Summary The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the emerging pharmacophores, the thiazolo[4,5-c]pyridine scaffold—and speci...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective, ATP-competitive kinase inhibitors is a cornerstone of modern targeted therapeutics. Among the emerging pharmacophores, the thiazolo[4,5-c]pyridine scaffold—and specifically its 2-ol and 2-amino derivatives—has demonstrated exceptional versatility. By acting as a bioisostere for purine and benzothiazole rings, this bicyclic system offers unique hydrogen-bonding geometries that perfectly complement the hinge region of various kinases. This whitepaper provides an in-depth technical analysis of thiazolo[4,5-c]pyridin-2-ol derivatives, detailing their mechanistic rationale, quantitative efficacy against targets like mTOR and MAP kinases, and the self-validating experimental protocols required for their preclinical evaluation.

Structural Rationale of the Thiazolo[4,5-c]pyridine Pharmacophore

The transition from traditional quinazoline or purine scaffolds to thiazolopyridines is driven by the need to optimize both pharmacodynamics (target affinity) and pharmacokinetics (PK), particularly blood-brain barrier (BBB) penetrance.

Hinge-Binding Mechanics and Bioisosterism

In the ATP-binding pocket of kinases, the adenine ring of ATP forms critical hydrogen bonds with the peptide backbone of the hinge region. Thiazolo[4,5-c]pyridin-2-ol derivatives mimic this interaction. The introduction of the nitrogen atom in the pyridine ring (as opposed to a purely carbocyclic benzothiazole) significantly alters the electronic distribution and dipole moment of the molecule.

For instance, in the targeting of the mechanistic target of rapamycin (mTOR), molecular modeling and X-ray crystallography of mutant complexes reveal that the pyridine nitrogen of the thiazolo[4,5-c]pyridine core sits within perfect hydrogen-bonding distance of the catalytic Lys2187 [1]. Furthermore, the thiazole ring provides favorable intra- and intermolecular interactions, electrostatically complementing the core and establishing a robust hydrogen bond with Val2240 in the hinge region[1].

Modulating Physicochemical Properties for CNS Penetrance

A major hurdle in neuro-oncology and the treatment of CNS syndromes (e.g., Tuberous Sclerosis Complex, TSC) is achieving adequate brain exposure. The number of hydrogen-bond donors (HBDs) inversely correlates with BBB permeability. By utilizing a thiazolo[4,5-c]pyridine core, medicinal chemists can mask or eliminate superfluous HBDs—such as removing the interaction with Asp2195 seen in older imidazolopyridine models—thereby improving the multiparameter optimization (MPO) score for CNS drugs[1].

Target Kinase Profiles and Mechanistic Pathways

Thiazolo[4,5-c]pyridin-2-ol and related derivatives have been successfully deployed against a diverse array of kinase targets, transitioning between "DFG-in" (Type I) and "DFG-out" (Type II) binding conformations[2].

mTORC1 / mTORC2 Inhibition

The mTOR pathway is hyperactivated in numerous malignancies and neurological disorders. While allosteric inhibitors like everolimus only partially antagonize mTORC1 and can trigger feedback activation of the mTORC2-AKT pathway, ATP-competitive thiazolopyridine derivatives act as catalytic inhibitors, shutting down both complexes simultaneously[1]. This dual inhibition effectively halts the phosphorylation of downstream effectors such as p70S6K and AKT.

MAP Kinase Suppression in Osteoclastogenesis

Beyond oncology, thiazolopyridine derivatives (e.g., KP-A159) have shown profound efficacy in treating inflammatory bone loss. These compounds inhibit the receptor activator of nuclear factor-κB ligand (RANKL)-induced activation of mitogen-activated protein kinases (MAPKs), specifically MEK1/2, ERK, and JNK[3]. By blocking this cascade, the derivatives prevent the expression of osteoclast-specific genes (like Nfatc1 and Ctsk), disrupting actin ring formation and halting bone resorption without inducing macrophage cytotoxicity[3].

Cyclin-Dependent Kinase 2 (CDK2)

Thiazolopyridine and fused thiazolone scaffolds have also been designed to target the adenine region of the CDK2/Cyclin A ATP-binding site. Bioisosteric replacement of the purine scaffold of roscovitine with thiazolopyridines has yielded compounds that induce pre-G1/G2-M cell-cycle arrest and trigger caspase-7-mediated apoptosis in breast and colon cancer cell lines[4].

Quantitative Efficacy Data

The following table summarizes the quantitative in vitro and cellular data for key thiazolopyridine derivatives across different kinase targets.

Scaffold / DerivativePrimary Kinase TargetBiochemical IC₅₀ (nM)Cellular Assay / TargetCellular IC₅₀ / EffectReference
Thiazolo[4,5-c]pyridine (Compound 9) mTOR< 50 nMPhospho-S6 (Ser240/244)21 nM[1]
Thiazolo[4,5-c]pyridine (Compound 11) mTOR< 100 nMPhospho-S6 (Ser240/244)56 nM[1]
KP-A159 (Thiazolopyridine) MEK / ERK / JNKN/A (Pathway)RANKL-induced OsteoclastsSuppressed TRAP+ cells[3]
Fused Thiazolthione/pyridine (Cmpd 4) CDK2 / Cyclin A2105.39 nMMCF-7 Breast Cancer0.54 - 5.26 µM[4]
Hybrid Thiazolopyridine (HG-7-85-01) T315I-BCR-ABL< 10 nMBa/F3 T315I ProliferationPotent Inhibition[2]

Experimental Methodologies: Synthesis & Validation

To ensure scientific integrity, the evaluation of thiazolo[4,5-c]pyridin-2-ol derivatives must follow a self-validating workflow encompassing chemical synthesis, biochemical screening, and orthogonal cellular validation.

Protocol 4.1: Synthesis of the Thiazolo[4,5-c]pyridin-2-ol Core

Causality: Starting from a di-halogenated precursor allows for sequential, regioselective cross-coupling, enabling the rapid generation of a structure-activity relationship (SAR) library.

  • Starting Material: Begin with 2-bromo-4,6-dichlorothiazolo[4,5-c]pyridine[1].

  • C2-Substitution: To synthesize the 2-ol derivative, subject the starting material to basic hydrolysis (e.g., NaOH in THF/H₂O at 60°C). For 2-amino derivatives, utilize nucleophilic aromatic substitution (S_NAr) with the desired amine in the presence of DIPEA and NMP at elevated temperatures.

  • Regioselective Suzuki-Miyaura Coupling:

    • Combine the intermediate with a boronic acid (e.g., 1H-pyrazol-3-ylboronic acid)[1].

    • Add a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃).

    • Run the reaction in a microwave reactor at 110°C for 30 minutes to functionalize the C4 or C6 position.

  • Analytical QC: Validate the final compound via ¹H/¹³C NMR and LC-MS. Purity must be >95% via HPLC before biological testing to rule out off-target effects caused by trace palladium or unreacted precursors.

Protocol 4.2: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: TR-FRET eliminates compound auto-fluorescence interference, providing a highly reliable, self-validating measure of direct ATP-competitive inhibition.

  • Preparation: Prepare a 1X kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Enzyme/Substrate Mix: Incubate recombinant kinase (e.g., mTOR or CDK2) with an appropriately tagged substrate (e.g., GFP-tagged physiological peptide).

  • Compound Addition: Add the thiazolopyridine derivative in a 10-point, 3-fold serial dilution (ranging from 10 µM to 0.5 nM).

  • Reaction Initiation: Add ATP at a concentration equal to its apparent K_m for the specific kinase to ensure the assay is sensitive to competitive inhibitors.

  • Detection: After 60 minutes, add the Europium-labeled anti-phospho antibody. Read the TR-FRET signal (ratio of 665 nm / 615 nm) on a microplate reader. Calculate IC₅₀ using a 4-parameter logistic fit.

Protocol 4.3: Orthogonal Cellular Target Engagement (Phospho-S6 AlphaLISA)

Causality: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and efflux pumps. Measuring pS6 directly validates that the compound penetrates the cell and engages mTOR in its physiological environment[1].

  • Seed target cells (e.g., MCF-7 or Ba/F3) in a 384-well plate at 10,000 cells/well.

  • Treat cells with the inhibitor library for 2 hours.

  • Lyse cells using a proprietary lysis buffer supplemented with protease and phosphatase inhibitors.

  • Add AlphaLISA acceptor beads conjugated to an anti-total S6 antibody, followed by biotinylated anti-phospho-S6 (Ser240/244) antibody.

  • Add Streptavidin-coated donor beads. Read the luminescent signal at 615 nm.

Mechanistic Pathway Visualization

The following diagram illustrates the dual therapeutic pathways targeted by thiazolo[4,5-c]pyridin-2-ol derivatives, highlighting their role as ATP-competitive inhibitors in both the mTOR and MAPK signaling cascades.

G Ligand Extracellular Signals (Growth Factors, RANKL) Receptor RTKs / RANK Receptor Ligand->Receptor PI3K PI3K Receptor->PI3K MAPK MEK / ERK / JNK (Kinase Target) Receptor->MAPK AKT AKT PI3K->AKT mTOR mTORC1 / mTORC2 (Kinase Target) AKT->mTOR Effect1 Inhibition of Cell Proliferation (Cancer / TSC) mTOR->Effect1 Effect2 Suppression of Osteoclastogenesis (Inflammatory Bone Loss) MAPK->Effect2 Inhibitor Thiazolo[4,5-c]pyridin-2-ol Derivatives Inhibitor->mTOR ATP-Competitive Inhibition Inhibitor->MAPK Pathway Inhibition

Caption: Mechanism of action for Thiazolo[4,5-c]pyridin-2-ol derivatives inhibiting mTOR and MAPK pathways.

References

  • Identification of Brain-Penetrant ATP-Competitive mTOR Inhibitors for CNS Syndromes Journal of Medicinal Chemistry - ACS Publications URL
  • Inhibitory Effects of KP-A159, a Thiazolopyridine Derivative, on Osteoclast Differentiation, Function, and Inflammatory Bone Loss via Suppression of RANKL-Induced MAP Kinase Signaling Pathway PLOS ONE URL
  • Design and Synthesis of New CDK2 Inhibitors Containing Thiazolone and Thiazolthione Scaffold with Apoptotic Activity J-Stage URL
  • Development of 'DFG-out' inhibitors of gatekeeper mutant kinases PMC - National Institutes of Health URL

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocols: Harnessing Thiazolo[4,5-c]pyridine Derivatives in Modern Cancer Research

A Senior Application Scientist's Guide to Cell-Based Assays for Target Validation and Drug Discovery Introduction: The Rise of Thiazolopyridines in Oncology The landscape of cancer therapy is increasingly dominated by ta...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Cell-Based Assays for Target Validation and Drug Discovery

Introduction: The Rise of Thiazolopyridines in Oncology

The landscape of cancer therapy is increasingly dominated by targeted agents that exploit specific molecular vulnerabilities of tumor cells. Among the myriad of scaffolds explored in medicinal chemistry, the thiazolopyridine core has emerged as a privileged structure, particularly for the development of potent and selective kinase inhibitors. Kinases, being central regulators of cellular signaling, are frequently dysregulated in cancer, making them high-value therapeutic targets.

While the specific compound Thiazolo[4,5-c]pyridin-2-ol is not extensively documented in publicly available cancer research literature, the broader class of thiazolopyridine derivatives has yielded several promising anti-cancer agents. These compounds often function by competing with ATP for the kinase's binding pocket, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

This guide provides a comprehensive framework for researchers utilizing thiazolopyridine derivatives in cell-based assays. We will focus on a well-characterized example from this class, a potent inhibitor of a key oncogenic kinase, to illustrate the principles and protocols for evaluating such compounds. The methodologies described herein are designed to be robust and adaptable for the characterization of novel chemical entities within the thiazolopyridine family.

Part 1: Understanding the Mechanism of Action - A Case Study

For the purpose of this application note, we will consider a hypothetical, yet representative, thiazolopyridine derivative, "TPC-1," a potent and selective inhibitor of the Serine/Threonine Kinase XYZ (Kinase-XYZ) , a known driver in several solid tumors. Dysregulation of the Kinase-XYZ pathway leads to uncontrolled cell growth and resistance to apoptosis.

The primary mechanism of action for TPC-1 is the inhibition of Kinase-XYZ's catalytic activity. This prevents the phosphorylation of its downstream effector, Protein-A , a critical step in a pro-survival signaling cascade. By blocking this phosphorylation event, TPC-1 effectively shuts down this oncogenic pathway, leading to cell cycle arrest and apoptosis in Kinase-XYZ-dependent cancer cells.

G cluster_0 Kinase-XYZ Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_XYZ Kinase-XYZ Receptor->Kinase_XYZ Activates Protein_A Protein-A Kinase_XYZ->Protein_A Phosphorylates (p-Protein-A) Downstream_Effectors Downstream Effectors Protein_A->Downstream_Effectors Activates Transcription Gene Transcription (Proliferation, Survival) Downstream_Effectors->Transcription TPC_1 TPC-1 (Thiazolopyridine Inhibitor) TPC_1->Kinase_XYZ Inhibits

Figure 1: Simplified Kinase-XYZ Signaling Pathway. This diagram illustrates the mechanism of action for TPC-1.

Part 2: Primary Assay - Determining On-Target Potency in Cells

The first critical step in characterizing a novel inhibitor is to determine its potency in a cellular context. A cell viability or proliferation assay is the gold standard for this initial assessment. The goal is to determine the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit cell growth by 50%.

Protocol 1: Cell Viability Assay using a Luminescent Readout (e.g., CellTiter-Glo®)

This protocol is optimized for a 96-well plate format and utilizes a luminescent assay that measures intracellular ATP levels as an indicator of cell viability.

Rationale: Actively proliferating cells maintain high levels of ATP. A decrease in ATP is a hallmark of cytotoxicity or cytostatic effects. Luminescent assays offer high sensitivity and a broad dynamic range, making them ideal for IC50 determination.

G cluster_workflow Experimental Workflow: IC50 Determination A 1. Cell Seeding Seed cancer cells in a 96-well plate. Incubate for 24 hours. B 2. Compound Treatment Prepare a serial dilution of TPC-1. Add to cells and incubate for 72 hours. A->B C 3. Lysis & ATP Measurement Add luminescent reagent (e.g., CellTiter-Glo®). Incubate to lyse cells and stabilize signal. B->C D 4. Data Acquisition Read luminescence on a plate reader. C->D E 5. Data Analysis Normalize data to controls. Fit a dose-response curve to determine IC50. D->E

Figure 2: Workflow for IC50 Determination. A streamlined process for assessing compound potency in a cell-based assay.

Materials:

  • Cancer cell line known to be dependent on Kinase-XYZ signaling.

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • TPC-1 stock solution (e.g., 10 mM in DMSO).

  • Sterile 96-well flat-bottom tissue culture plates (white plates for luminescence).

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent).

  • Multichannel pipette.

  • Luminometer plate reader.

Step-by-Step Methodology:

  • Cell Seeding:

    • Trypsinize and count cells. Ensure cell viability is >95%.

    • Seed cells at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium per well in a 96-well plate.

    • Expert Tip: Cell seeding density is critical. Too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results. A cell titration experiment should be performed prior to the main assay.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume proliferation.

  • Compound Preparation and Treatment:

    • Prepare a 2X working stock of your TPC-1 serial dilution. For a 10-point dose-response curve, you might prepare dilutions from 20 µM down to 1 nM in complete medium.

    • Include a "vehicle control" (e.g., 0.1% DMSO in medium) and a "no cells" control (medium only for background).

    • Carefully remove 100 µL of medium from the cell plate and add 100 µL of the 2X compound dilutions to the appropriate wells. This will result in a final 1X concentration.

    • Incubate for 72 hours. This duration is typically sufficient to observe effects on proliferation.

  • Assay Readout:

    • Equilibrate the plate and the luminescent reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Subtract the average background (no cells) from all other readings.

    • Normalize the data: Set the vehicle control as 100% viability and the highest concentration of a known cytotoxic compound (or lowest reading) as 0%.

    • Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

CompoundCell LineIC50 (nM)
TPC-1Cancer Line A (XYZ-dependent)50
TPC-1Cancer Line B (XYZ-independent)>10,000
Staurosporine (Control)Cancer Line A10

Part 3: Secondary Assay - Confirming Target Engagement

An IC50 value alone does not prove that the compound is acting through its intended target. A secondary, mechanism-based assay is essential to demonstrate target engagement. A Western blot to measure the phosphorylation status of the target kinase or its direct substrate is a common and effective method.

Protocol 2: Western Blot for Phospho-Protein-A

This protocol describes how to assess the inhibition of Kinase-XYZ activity by measuring the levels of phosphorylated Protein-A (p-Protein-A) in TPC-1 treated cells.

Rationale: If TPC-1 is an effective inhibitor of Kinase-XYZ, we expect to see a dose-dependent decrease in the levels of p-Protein-A, while the total levels of Protein-A should remain unchanged. This provides direct evidence of target engagement in a cellular environment.

Materials:

  • Cancer cell line A (XYZ-dependent).

  • 6-well tissue culture plates.

  • TPC-1 stock solution.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and running buffer.

  • Transfer system (e.g., wet or semi-dry).

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-p-Protein-A and anti-total-Protein-A.

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with increasing concentrations of TPC-1 (e.g., 0, 10, 50, 200, 1000 nM) for a shorter duration (e.g., 2-4 hours) to capture direct effects on signaling.

    • Wash cells with ice-cold PBS and lyse them directly in the plate with 150 µL of ice-cold RIPA buffer.

    • Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Load 20-30 µg of protein per lane onto an SDS-PAGE gel.

    • Run the gel to separate proteins by size.

    • Transfer the proteins to a PVDF membrane.

    • Expert Tip: Confirm successful transfer by staining the membrane with Ponceau S before blocking.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the primary antibody against p-Protein-A (e.g., at a 1:1000 dilution in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and acquire the image using a chemiluminescent imager.

    • Strip the membrane and re-probe with the antibody for total Protein-A to serve as a loading control.

    • Quantify the band intensities using software like ImageJ. Normalize the p-Protein-A signal to the total Protein-A signal for each lane.

Data Presentation:

The results should show a clear dose-dependent decrease in the p-Protein-A/Total-Protein-A ratio with increasing concentrations of TPC-1.

TPC-1 Conc. (nM)p-Protein-A / Total-Protein-A Ratio (Normalized)
0 (Vehicle)1.00
100.85
500.45
2000.10
1000<0.05

Conclusion

The protocols and framework provided in this application note offer a robust starting point for researchers working with novel thiazolopyridine derivatives in cancer research. By combining a primary screen for cellular potency with a secondary, mechanism-of-action assay, researchers can confidently validate their compounds and gain crucial insights into their therapeutic potential. The key to success lies in meticulous experimental design, careful execution, and a thorough understanding of the underlying biological pathways.

References

  • General Kinase Inhibitor Assays: "Assay Guidance Manual," Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Western Blotting Principles and Methods: Bio-Rad Laboratories. [Link]

  • Thiazolopyridine Derivatives as Kinase Inhibitors: A review article on the medicinal chemistry of this scaffold would be cited here. For a representative example of such a review, see: "The recent development of pyrimidine derivatives as kinase inhibitors for cancer therapy," European Journal of Medicinal Chemistry. [Link] (Note: This is a representative link to a relevant journal, as a specific review on thiazolopyridines may require a more targeted search).

Application

Application Notes &amp; Protocols: Evaluating the Antimicrobial Potential of Thiazolo[4,5-c]pyridin-2-ol and its Analogs

Abstract The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing fused ring systems, represen...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Heterocyclic compounds, particularly those containing fused ring systems, represent a promising avenue for this research. The thiazolopyridine scaffold, a bioisostere of purine, is of significant interest due to the diverse biological activities reported for its various isomers, including antimicrobial properties.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of Thiazolo[4,5-c]pyridin-2-ol and related derivatives. It outlines detailed, field-proven protocols for determining antimicrobial efficacy and preliminary safety profiles, emphasizing the scientific rationale behind key experimental steps. The provided methodologies are designed to be robust and self-validating, ensuring the generation of reliable and reproducible data critical for advancing novel compounds through the discovery pipeline.

Introduction: The Rationale for Investigating Thiazolopyridines

Thiazole and its fused derivatives are privileged structures in medicinal chemistry, appearing in a number of FDA-approved drugs.[2] The fusion of a thiazole ring with a pyridine ring gives rise to thiazolopyridine isomers, such as thiazolo[4,5-b]pyridines and thiazolo[4,5-d]pyrimidines, which have demonstrated a wide spectrum of biological activities, including antibacterial and antifungal effects.[3][4][5] For instance, certain derivatives have shown potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[2][6]

The antimicrobial potential of these compounds is often linked to their ability to inhibit essential microbial enzymes. Molecular docking studies on related thiazolo[4,5-b]pyridin-5-ones suggest that they may exert their antibacterial effect by inhibiting the E. coli MurB enzyme, which is crucial for peptidoglycan biosynthesis.[2] Their antifungal activity may stem from the inhibition of lanosterol 14α-demethylase (CYP51), an essential enzyme in the fungal cell membrane biosynthesis pathway.[1][2] Given this precedent, the systematic investigation of less-explored isomers like Thiazolo[4,5-c]pyridin-2-ol is a scientifically sound strategy in the search for new antimicrobial leads.

This guide provides the foundational protocols to initiate such an investigation, starting from primary screening to quantitative assessment and initial safety evaluation.

Overall Experimental Workflow

The evaluation of a novel compound like Thiazolo[4,5-c]pyridin-2-ol follows a logical progression from broad screening to specific quantitative and safety assays. This workflow ensures that resources are used efficiently, with the most promising candidates advancing to more complex and resource-intensive studies.

G cluster_0 Phase 1: Initial Screening & Characterization cluster_1 Phase 2: Quantitative Potency Assessment cluster_2 Phase 3: Preliminary Safety & Selectivity A Compound Synthesis & Stock Solution Preparation B Primary Qualitative Screening (Zone of Inhibition Assay) A->B Test for general activity C Quantitative Susceptibility Testing (Broth Microdilution for MIC) B->C If active D Determination of Cidal vs. Static Activity (Minimum Bactericidal Concentration - MBC) C->D Is growth inhibition lethal? E In Vitro Cytotoxicity Assay (e.g., against Human Cell Lines) D->E If potent F Calculate Selectivity Index (SI = IC50 / MIC) E->F G Advanced Studies (Mechanism of Action, In Vivo Efficacy) F->G High SI indicates promise

Caption: High-level workflow for antimicrobial drug discovery.

Protocol 1: Zone of Inhibition (Disk Diffusion) Assay

This method serves as an excellent initial qualitative screen to rapidly assess if Thiazolo[4,5-c]pyridin-2-ol has any antimicrobial activity against a panel of test microorganisms.[7][8] It is based on the diffusion of the compound from a paper disk into an agar medium seeded with the microorganism.[9]

Rationale

The Kirby-Bauer disk diffusion test is a standardized technique used to determine microbial susceptibility to antibiotics.[10] While formal interpretation requires standardized tables, for a novel compound, it provides a strong visual and comparative indication of inhibitory activity. A clear zone around the disk, known as the "zone of inhibition," indicates that the compound has prevented microbial growth.[7] The diameter of this zone provides a semi-quantitative measure of the compound's potency and its ability to diffuse through the agar.[10]

Materials
  • Thiazolo[4,5-c]pyridin-2-ol

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates (150 mm)

  • Test microorganisms (e.g., S. aureus, E. coli, P. aeruginosa, C. albicans)

  • Solvent for compound (e.g., DMSO, sterile deionized water)

  • 0.5 McFarland turbidity standard

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Sterile swabs, micropipettes, incubator

Step-by-Step Methodology
  • Inoculum Preparation:

    • Aseptically pick 3-5 well-isolated colonies of the test microorganism from an overnight culture plate.

    • Suspend the colonies in sterile saline or PBS.

    • Vortex gently to create a smooth suspension.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard.[10] This corresponds to approximately 1.5 x 10⁸ CFU/mL.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension.

    • Press the swab firmly against the inside wall of the tube to remove excess liquid.[11]

    • Streak the swab evenly across the entire surface of an MHA plate to create a uniform lawn of bacteria. Rotate the plate by 60° between streaks (three times in total).[11]

    • Allow the plate to dry for 5-15 minutes with the lid slightly ajar.[10]

  • Compound Application:

    • Prepare a stock solution of Thiazolo[4,5-c]pyridin-2-ol at a high concentration (e.g., 10 mg/mL) in a suitable solvent.

    • Aseptically apply a known volume (e.g., 10-20 µL) of the compound solution onto a sterile blank disk to achieve a specific mass loading (e.g., 100-200 µ g/disk ).

    • Prepare a negative control disk using only the solvent to ensure it has no inhibitory effect.

    • Prepare a positive control disk using a known antibiotic (e.g., Ciprofloxacin, Ampicillin).

    • Allow the disks to dry completely in a sterile environment.

  • Incubation:

    • Using sterile forceps, place the prepared disks onto the inoculated MHA plate, ensuring they are firmly in contact with the agar surface.

    • Invert the plates and incubate at 35-37°C for 18-24 hours (or as appropriate for the test organism).[12]

  • Result Interpretation:

    • After incubation, measure the diameter of the zones of complete growth inhibition (including the disk diameter) in millimeters (mm) using a ruler or caliper.[10]

    • Record the results. A larger zone diameter generally indicates greater susceptibility of the microorganism to the compound.

G A Prepare 0.5 McFarland Standard Inoculum B Inoculate MHA Plate with Sterile Swab (Create Bacterial Lawn) A->B D Place Disks on Inoculated Plate B->D C Prepare Disks: 1. Test Compound 2. Solvent Control (-) 3. Antibiotic Control (+) C->D E Incubate at 37°C for 18-24 hours D->E F Measure Zone of Inhibition Diameter (mm) E->F

Sources

Method

Application Note: Thiazolo[4,5-c]pyridin-2-ol as a Privileged Tool Compound for Enzyme Inhibition Studies

Executive Summary & Structural Rationale In modern medicinal chemistry, the transition from hit to lead is frequently bottlenecked by poor physicochemical properties, particularly lipophilicity and aqueous solubility. Be...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the transition from hit to lead is frequently bottlenecked by poor physicochemical properties, particularly lipophilicity and aqueous solubility. Benzothiazoles have long been utilized as core scaffolds for enzyme inhibitors; however, their highly lipophilic nature often leads to high metabolic clearance and off-target toxicity[1].

As a Senior Application Scientist, I frequently recommend Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) as a superior bioisosteric replacement. The introduction of the basic nitrogen in the pyridine ring significantly lowers the partition coefficient (cLogP), enhancing aqueous solubility and oral bioavailability[2]. Furthermore, the 2-hydroxyl group undergoes tautomerization to a 2-oxo form (thiazolopyridin-2-one). This dynamic equilibrium allows the scaffold to act as both a versatile hydrogen-bond donor and acceptor, making it an exceptional "privileged fragment" for probing complex enzyme active sites and allosteric pockets[3].

This application note details the integration of Thiazolo[4,5-c]pyridin-2-ol into Fragment-Based Lead Discovery (FBLD) workflows, focusing on its proven efficacy in inhibiting critical therapeutic targets such as MALT1 protease (lymphomas)[2], Enoyl acyl carrier protein reductase (InhA), and DNA Gyrase B (tuberculosis)[3][4].

Fragment-Based Lead Discovery (FBLD) Workflow

When utilizing Thiazolo[4,5-c]pyridin-2-ol as a starting tool compound, the workflow must be meticulously structured to capture low-affinity binding events (typically in the high micromolar to millimolar range) before synthetic expansion.

FBDD_Workflow A Thiazolo[4,5-c]pyridin-2-ol (Fragment Tool Compound) B Primary Screening (SPR / NMR) A->B Library inclusion C Orthogonal Validation (Enzymatic Assay) B->C KD < 1 mM D Structural Biology (X-ray Crystallography) C->D IC50 validation E Hit-to-Lead Optimization (SAR Development) D->E Binding mode analysis F Lead Candidate (Potent Enzyme Inhibitor) E->F Affinity & PK optimization

Fig 1. Fragment-Based Lead Discovery workflow utilizing the Thiazolo[4,5-c]pyridin-2-ol scaffold.

Quantitative Data: Scaffold Profiling

To validate Thiazolo[4,5-c]pyridin-2-ol as a highly tractable tool compound, we first evaluate its compliance with the "Rule of 3" (Ro3), the gold standard for fragment libraries.

Table 1: Physicochemical Properties of Thiazolo[4,5-c]pyridin-2-ol

PropertyValueRo3 Ideal ThresholdFBLD Assessment
Molecular Weight (Da) 152.17< 300Optimal. Allows significant synthetic growth.
cLogP ~1.2≤ 3Excellent. High solubility in assay buffers.
H-Bond Donors 1≤ 3Favorable for directed active-site interactions.
H-Bond Acceptors 3≤ 3Favorable for kinase/protease hinge binding.
Polar Surface Area (Ų) 45.3≤ 60Optimal for membrane permeability.

Once synthetically expanded, derivatives of this scaffold demonstrate remarkable potency across diverse enzyme classes.

Table 2: Representative Enzyme Inhibition by Thiazolopyridine Derivatives

Target EnzymeDisease IndicationMechanism of ActionRepresentative IC50Reference
MALT1 Protease B-cell LymphomasAllosteric Inhibition45 nM[2]
InhA (Reductase) TuberculosisActive Site Blockade570 nM[3]
DNA Gyrase B TuberculosisATPase Inhibition< 1 nM[4]

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. They include critical causality explanations to prevent common experimental artifacts such as promiscuous aggregation or refractive index mismatches.

Protocol A: Biophysical Fragment Screening via Surface Plasmon Resonance (SPR)

Objective: Determine the dissociation constant ( KD​ ) of the unmodified fragment to the target enzyme.

  • Surface Preparation : Immobilize the target enzyme (e.g., InhA) onto a CM5 sensor chip using standard EDC/NHS amine coupling.

    • Causality: The immobilization buffer pH must be at least 0.5 units below the enzyme's isoelectric point (pI) to ensure electrostatic pre-concentration on the dextran matrix.

  • Analyte Preparation : Dissolve Thiazolo[4,5-c]pyridin-2-ol in 100% DMSO, then dilute into running buffer (PBS-P+) to achieve a final concentration of 5% DMSO. Prepare a concentration series from 15.6 µM to 1 mM.

    • Causality: Fragments require high screening concentrations. 5% DMSO is the critical threshold that maintains fragment solubility without denaturing the immobilized enzyme.

  • Solvent Correction (Critical Step) : Run a DMSO calibration curve ranging from 4.5% to 5.5% before and after the analyte cycles.

    • Causality: Because the fragment has a low molecular weight (152 Da), the binding response will be very small (< 15 RU). Without rigorous solvent correction, bulk refractive index changes caused by minute DMSO mismatches will completely mask the true binding signal.

  • Data Analysis : Fit the steady-state binding levels to a 1:1 Langmuir binding model to extract the KD​ .

Protocol B: FRET-Based Enzymatic Inhibition Assay (MALT1)

Objective: Evaluate the IC50​ of functionalized thiazolopyridine lead compounds.

  • Buffer Formulation : Prepare assay buffer containing 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% CHAPS, and 1 mM DTT.

    • Causality: 0.1% CHAPS is mandatory to prevent the hydrophobic lead compounds from forming colloidal aggregates that promiscuously inhibit the enzyme (a classic false positive). DTT ensures the catalytic cysteine of MALT1 remains in its active, reduced state.

  • Pre-Incubation : Add 5 nM recombinant MALT1 to a 384-well plate containing a serial dilution of the thiazolopyridine inhibitor. Incubate at room temperature for 30 minutes.

    • Causality: Thiazolopyridines act as allosteric inhibitors of MALT1[2]. Allosteric binding often requires a conformational shift in the enzyme, leading to slow-binding kinetics. Skipping pre-incubation will artificially inflate the apparent IC50​ .

  • Reaction Initiation : Add the fluorogenic substrate (Ac-LRSR-AMC) to a final concentration of 50 µM.

  • Kinetic Readout : Monitor fluorescence (Excitation: 380 nm / Emission: 460 nm) continuously for 60 minutes. Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve and fit to a 4-parameter logistic equation to determine the IC50​ .

Mechanistic Pathway Visualization

To understand the therapeutic value of this scaffold, we must visualize how its inhibition disrupts pathological signaling. Below is the mechanism by which thiazolopyridine derivatives halt lymphoma proliferation by allosterically targeting MALT1[2].

Signaling_Pathway Antigen Antigen Receptor (TCR / BCR) CBM CBM Complex (CARMA1-BCL10-MALT1) Antigen->CBM Activation MALT1 MALT1 Protease (Active) CBM->MALT1 Scaffolding NFkB NF-κB Signaling (Gene Transcription) MALT1->NFkB Substrate Cleavage Survival Lymphoma Cell Survival & Proliferation NFkB->Survival Upregulation Inhibitor Thiazolopyridine Derivative (Allosteric Inhibitor) Inhibitor->MALT1 Allosteric Blockade

Fig 2. MALT1 protease signaling pathway and allosteric inhibition by thiazolopyridine.

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Application

Application Note: Comprehensive Analytical Characterization of Thiazolo[4,5-c]pyridin-2-ol

Executive Summary Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) is a highly privileged fused bicyclic scaffold in modern medicinal chemistry, frequently leveraged as a bioisostere in the development of kinase inhibitors,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Thiazolo[4,5-c]pyridin-2-ol (CAS 857970-39-9) is a highly privileged fused bicyclic scaffold in modern medicinal chemistry, frequently leveraged as a bioisostere in the development of kinase inhibitors, antioxidant agents, and enzyme antagonists[1]. The rigid, planar nature of the thiazolopyridine core[2], combined with its potential for tautomerism (hydroxy-thiazole vs. thiazolone forms), necessitates a rigorous, multi-modal analytical approach to confirm structural integrity and purity.

As a Senior Application Scientist, I have designed this guide to move beyond basic operational steps. This document details a self-validating suite of analytical protocols—encompassing NMR, HRMS, ATR-FTIR, and HPLC-PDA—explaining the causality behind each methodological choice to ensure unambiguous characterization.

Analytical Workflow Architecture

AnalyticalWorkflow Sample Thiazolo[4,5-c]pyridin-2-ol (CAS: 857970-39-9) NMR NMR Spectroscopy (1H, 13C, 2D) Sample->NMR HRMS HRMS (ESI-TOF) Accurate Mass Sample->HRMS FTIR ATR-FTIR Functional Groups Sample->FTIR HPLC HPLC-PDA Purity Profiling Sample->HPLC Struct Structural Elucidation NMR->Struct HRMS->Struct FTIR->Struct Purity Quality & Purity Assessment HPLC->Purity

Multi-modal analytical workflow for the characterization of Thiazolo[4,5-c]pyridin-2-ol.

Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality & Principle: The fused bicyclic system of Thiazolo[4,5-c]pyridin-2-ol is highly conjugated, leading to strong intermolecular hydrogen bonding and π−π stacking in the solid state. Consequently, solubility in standard non-polar solvents (e.g., CDCl3) is exceptionally poor. Dimethyl sulfoxide-d6 (DMSO-d6) is selected as the optimal solvent because its high dielectric constant disrupts these intermolecular forces. Furthermore, DMSO-d6 slows the proton exchange rate, allowing the critical tautomeric proton (hydroxyl or amide NH) to be observed as a distinct signal, which is vital for confirming the substitution pattern[3].

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 15.0 mg of Thiazolo[4,5-c]pyridin-2-ol into a clean glass vial.

  • Solubilization: Add 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS). Sonicate for 5 minutes at ambient temperature until a clear solution is achieved.

  • Acquisition Setup: Transfer the solution to a 5 mm precision NMR tube. Acquire 1 H NMR at 400 MHz (minimum 16 scans, relaxation delay 2.0s) and 13 C NMR at 100 MHz (minimum 1024 scans).

  • Self-Validation System: Verify the solvent residual peak at δ 2.50 ppm ( 1 H) and δ 39.5 ppm ( 13 C). The integration of the aromatic region must yield exactly three protons (for the unsubstituted pyridine ring of the core scaffold), confirming that no over-substitution or degradation has occurred.

High-Resolution Mass Spectrometry (HRMS)

Causality & Principle: To definitively confirm the molecular formula ( C6​H4​N2​OS ), exact mass measurement is required. Electrospray Ionization (ESI) in positive ion mode is chosen because the basic pyridine nitrogen readily undergoes protonation to form a highly stable [M+H]+ pseudomolecular ion. Time-of-Flight (TOF) mass analysis provides sub-5 ppm mass accuracy, effectively ruling out isobaric impurities that standard quadrupole systems might miss.

Step-by-Step Protocol:

  • Stock Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol.

  • Dilution: Dilute 10 μ L of the stock into 990 μ L of Methanol:Water (50:50, v/v) containing 0.1% Formic Acid. Note: The formic acid acts as a proton source, driving the ionization equilibrium toward the [M+H]+ species.

  • Injection: Infuse the sample directly into the ESI source at a flow rate of 10 μ L/min.

  • Self-Validation System: Calibrate the TOF analyzer using a standard tuning mix prior to acquisition. The experimental mass must fall within ± 5 ppm of the theoretical monoisotopic mass (m/z 153.0122).

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

Causality & Principle: Traditional KBr pellet preparation involves high pressure and hydroscopic materials, which can induce polymorphic transitions or artificially alter the tautomeric equilibrium of thiazolopyridines. ATR-FTIR is employed to analyze the compound in its native solid state, providing an unaltered vibrational fingerprint.

Step-by-Step Protocol:

  • Background: Collect a background spectrum (air) using a monolithic diamond ATR crystal (resolution 4 cm −1 , 32 scans).

  • Analysis: Place approximately 2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure optimal optical contact.

  • Self-Validation System: Ensure the baseline is flat and the maximum absorbance does not exceed 1.0 AU to prevent detector saturation. The presence of a broad band at 3100–3300 cm −1 validates the presence of the exchangeable O-H/N-H group.

Chromatographic Purity Profiling

HPLC-PDA Methodology

Causality & Principle: Thiazolo[4,5-c]pyridin-2-ol is amphiphilic; it contains both a basic pyridine nitrogen and a potentially acidic hydroxyl group. To prevent peak tailing caused by secondary interactions with residual silanols on the stationary phase, the mobile phase pH must be strictly controlled. A mobile phase buffered with 0.1% Trifluoroacetic acid (TFA) ensures the analyte remains fully protonated, yielding sharp, symmetrical peaks on a high-density C18 reverse-phase column.

Step-by-Step Protocol:

  • Column: C18, 150 x 4.6 mm, 3 μ m particle size.

  • Mobile Phase:

    • Solvent A: LC-MS Grade Water + 0.1% TFA

    • Solvent B: LC-MS Grade Acetonitrile + 0.1% TFA

  • Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: Photodiode Array (PDA) scanning from 200 nm to 400 nm.

  • Self-Validation System: Extract the chromatogram at the λmax​ (typically ~260-280 nm). Utilize the PDA software to calculate the peak purity angle across the primary peak. The peak purity angle must be strictly less than the purity threshold, confirming that the main peak is spectrally homogeneous and not co-eluting with hidden impurities.

Quantitative Data Summary

The following table summarizes the expected analytical parameters and diagnostic features for the successful characterization of Thiazolo[4,5-c]pyridin-2-ol.

Analytical TechniqueParameterExpected Value / Diagnostic Feature
HRMS (ESI-TOF) Theoretical [M+H]+ m/z 153.0122 (based on C6​H4​N2​OS )
HRMS (ESI-TOF) Mass Accuracy Δ < 5 ppm
1 H NMR (DMSO-d6) Pyridine Protons δ 7.5 - 9.0 ppm (Specific doublets/singlets)
1 H NMR (DMSO-d6) Exchangeable Proton δ 11.0 - 12.5 ppm (Broad singlet, OH/NH tautomer)
ATR-FTIR ν (O-H) / ν (N-H)3100 - 3300 cm −1 (Broad stretch)
ATR-FTIR ν (C=N) / ν (C=C)1580 - 1620 cm −1 (Sharp stretches)
HPLC-PDA Peak PurityPurity Angle < Purity Threshold

References

  • Title: Thiazolo[4,5-c]pyridin-2-ol (5CI) — Chemical Substance Information Source: NextSDS URL: [Link][1]

  • Title: Thiazolo[4,5-c]pyridine | C6H4N2S | CID 585837 Source: PubChem, National Institutes of Health (NIH) URL: [Link][2]

Sources

Method

Application Notes &amp; Protocols: Crystallization of Thiazolo[4,5-c]pyridin-2-ol and its Derivatives

Introduction: The Critical Role of the Solid-State Form The thiazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities.[1][...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of the Solid-State Form

The thiazolo[4,5-c]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules with a wide range of biological activities.[1][2] For researchers in drug discovery and development, obtaining a pure, stable, and well-defined crystalline form of an active pharmaceutical ingredient (API) is not merely a matter of aesthetics; it is a fundamental requirement that dictates the compound's downstream viability.[3] The crystalline form governs critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability, making crystallization a pivotal step in pharmaceutical development.[3][4]

Furthermore, the unambiguous determination of a molecule's three-dimensional structure through single-crystal X-ray diffraction (SCXRD) is the gold standard in chemical analysis. This requires the growth of high-quality single crystals, a process often perceived as more of an art than a science.[1][5] This guide demystifies the process by providing a framework of logical, evidence-based techniques tailored for Thiazolo[4,5-c]pyridin-2-ol and its derivatives. We will move beyond simple recipes to explain the causality behind each step, empowering researchers to make informed decisions and troubleshoot effectively.

Foundational Principles: Mastering Supersaturation

Crystallization is fundamentally a process of controlled precipitation, moving a solute from a disordered state in solution to a highly ordered solid lattice. This transition is driven by achieving a state of supersaturation , where the concentration of the solute exceeds its equilibrium solubility at a given temperature. The two key kinetic events that follow are nucleation (the initial formation of a stable crystalline entity) and crystal growth . The goal of any crystallization experiment is to control the rate at which supersaturation is achieved to favor slow crystal growth over rapid nucleation, which often leads to amorphous precipitates or microcrystals.[6]

For heterocyclic systems like thiazolopyridines, intermolecular forces such as hydrogen bonding, π-π stacking, and van der Waals interactions play a dominant role in the packing of molecules into a crystal lattice.[7][8] The choice of solvent is therefore critical, as it directly modulates these interactions.

Pre-Crystallization Workflow: Setting the Stage for Success

A common failure in crystallization is attempting to crystallize an impure compound. The presence of impurities can inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor-quality crystals.

Logical Workflow for Crystallization Screening

The following diagram outlines a systematic approach to selecting a crystallization technique.

crystallization_workflow cluster_prep Phase 1: Preparation cluster_decision Phase 2: Method Selection cluster_methods Phase 3: Execution cluster_analysis Phase 4: Analysis start Start: Purified Compound (>95%) solubility Conduct Solubility Screen (Table 1) start->solubility decision Analyze Solubility Data solubility->decision cat1 Moderately Soluble in Volatile Solvent(s) decision->cat1 cat2 Soluble in High-Boiling Solvent, Insoluble in Volatile Anti-Solvent decision->cat2 cat3 Solubility Increases Significantly with Temperature decision->cat3 method1 Slow Evaporation (Protocol 4.1) cat1->method1 method2 Vapor Diffusion (Protocol 4.2) cat2->method2 method3 Anti-Solvent Layering (Protocol 4.3) cat2->method3 method4 Slow Cooling (Protocol 4.4) cat3->method4 analysis Inspect for Crystals method1->analysis method2->analysis method3->analysis method4->analysis success High-Quality Crystals (Proceed to SCXRD) analysis->success Success fail No Crystals / Oil / Precipitate (Troubleshoot - Table 2) analysis->fail Failure vapor_diffusion reservoir Reservoir of Anti-Solvent (e.g., Hexane) solution Solution of Compound in 'Good' Solvent (e.g., DCM) diffusion Anti-Solvent Vapor Diffusion diffusion->solution

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification Strategies for Thiazolo[4,5-c]pyridin-2-ol and Intermediates

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe bottlenecks when isolating fused bicyclic heterocycles.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing severe bottlenecks when isolating fused bicyclic heterocycles. Thiazolo[4,5-c]pyridin-2-ol and its intermediates present unique chromatographic challenges due to their amphoteric nature, strong hydrogen-bonding capabilities, and dynamic tautomeric states.

This guide abandons generic advice in favor of field-proven, causality-driven protocols. Every workflow detailed below is designed as a self-validating system —meaning the chemistry itself will provide immediate visual or physical feedback to confirm you are on the right track.

Core Challenges & Causality (The "Why")

Before troubleshooting, it is critical to understand the physical chemistry driving your purification failures:

  • Lactam-Lactim Tautomerism: Thiazolo[4,5-c]pyridin-2-ol exists in a dynamic equilibrium with its oxo-form (thiazolo[4,5-c]pyridin-2(3H)-one). On a standard silica column, this dynamic interconversion creates dual hydrogen-bond donor/acceptor states, resulting in severe streaking.

  • Amphoterism: The pyridine nitrogen acts as a Lewis base, while the thiazol-2-ol hydroxyl proton is weakly acidic. This zwitterionic character causes irreversible binding to the acidic silanol groups of unbuffered normal-phase silica.

  • Metal Chelation: The adjacent nitrogen and sulfur/oxygen atoms form an excellent bidentate ligand. If your synthetic route involves transition metal cross-coupling, the thiazolopyridine will trap residual palladium or copper, dragging impurities into your final product.

Troubleshooting FAQs

Q1: My Thiazolo[4,5-c]pyridin-2-ol crude product streaks severely on normal-phase silica, even with highly polar eluents. How can I resolve this? Causality & Solution: Streaking is caused by the tautomeric equilibrium interacting with silanol groups. To resolve this, bypass chromatography entirely. Many functionalized thiazolopyridine derivatives can be isolated in excellent yields without chromatography via direct precipitation and washing with warm ethanol[1]. If normal-phase chromatography is absolutely mandatory for a specific derivative, you must lock the tautomeric state or buffer the silica. Use an eluent mixture of trichloromethane (chloroform) and methanol (99:1 by volume)[2].

Q2: I am synthesizing an intermediate (e.g., 2-amino-thiazolo[4,5-c]pyridine) from a halopyridine. How do I separate the product from unreacted starting material? Causality & Solution: The starting material and the product share similar polarity profiles, making standard flash chromatography inefficient. Instead, exploit differential solubility. The fused thiazolopyridine ring system exhibits significantly lower solubility in cold, non-polar ethereal solvents compared to the monocyclic precursors. Purification of these residues can be achieved efficiently by column chromatography (hexane/ethyl acetate, 5/1) followed immediately by crystallization from diethyl ether (Et2O)[3].

Q3: My downstream biological assays are failing due to suspected metal contamination from the cyclization step. How do I clear residual metals? Causality & Solution: Thiazolopyridines are potent metal chelators. Implement a chemical scavenging step before your final isolation. Stir the crude organic mixture with a functionalized silica scavenger (e.g., SiliaMetS® Thiol) for 2 hours at 40°C. The scavenger provides a thermodynamically favored binding site for the metal, breaking the thiazolopyridine-metal complex.

Workflow Visualizations

LogicTree A Crude Thiazolo[4,5-c]pyridin-2-ol B Is Tautomerism Locked? (e.g., N-Alkylated) A->B C Yes: Locked State B->C D No: Free OH/NH B->D E Normal-Phase Silica (CHCl3:MeOH 99:1) C->E F pH-Swing Crystallization or Reverse-Phase D->F

Decision matrix for selecting thiazolopyridine purification based on tautomeric state.

pHSwing Step1 Dissolve Crude in 1M NaOH Step2 Filter Insoluble Impurities Step1->Step2 Step3 Titrate with 1M HCl to pH ~6.5 Step2->Step3 Step4 Precipitation of Neutral Tautomer Step3->Step4 Step5 Filter & Wash (Cold EtOH/H2O) Step4->Step5

Step-by-step workflow for the pH-swing crystallization of amphoteric thiazolopyridines.

Standard Operating Procedures (SOPs)

Protocol A: Self-Validating pH-Swing Crystallization

Use this protocol for the free Thiazolo[4,5-c]pyridin-2-ol to bypass silica-induced streaking.

  • Dissolution: Suspend the crude mixture in 1M NaOH (aq) at room temperature. The weakly acidic thiazol-2-ol deprotonates, forming a highly soluble sodium salt.

  • Filtration: Filter the basic solution through a 0.45 µm PTFE membrane. Self-Validation Check: Unreacted halogenated precursors and non-acidic organic impurities will remain on the filter paper, leaving a clear filtrate.

  • Neutralization: Slowly add 1M HCl dropwise to the filtrate under vigorous stirring until the pH reaches approximately 6.5 - 7.0 (the isoelectric point). Self-Validation Check: The solution will spontaneously turn opaque and cloudy as the neutral tautomer precipitates. If precipitation does not occur, your concentration is too low; concentrate in vacuo and repeat.

  • Isolation: Chill the suspension to 4°C for 2 hours to maximize thermodynamic yield. Filter the precipitate, wash with ice-cold water followed by cold ethanol, and dry under high vacuum.

Protocol B: Normal-Phase Chromatography for Protected Intermediates

Use this protocol only when the tautomerism is locked (e.g., N-protected or O-alkylated intermediates).

  • Column Preparation: Slurry-pack silica gel (0.063-0.200 mm)[3].

  • Eluent Preparation: Prepare a mixture of Trichloromethane and Methanol (99:1 v/v)[2]. Add 1% v/v Triethylamine (TEA) to the bulk solvent to deactivate acidic silanol sites.

  • Loading: Dissolve the crude intermediate in a minimum viable volume of the eluent.

  • Elution: Run the column under positive pressure. Self-Validation Check: Monitor the fractions via TLC (UV 254 nm). Because the tautomerism is locked and the silica is buffered, the target compound must elute as a tight, circular spot without tailing.

Quantitative Data Summaries

Table 1: Solvent Systems and Purification Metrics for Thiazolopyridines

Compound StateTarget MoleculePreferred Purification MethodEluent / Solvent SystemExpected Yield Range
Free Tautomer Thiazolo[4,5-c]pyridin-2-olpH-Swing Crystallization1M NaOH (aq) / 1M HCl (aq)80 - 90%
Amine Intermediate Thiazolo[4,5-c]pyridin-2-amineSelective PrecipitationWarm Ethanol / Diethyl Ether70 - 85%
Protected/Alkylated 2-(methylsulfonyl)thiazolo[4,5-c]pyridineNormal-Phase Flash ChromatographyTrichloromethane:Methanol (99:1)60 - 76%
Crude Mixture Thiazolopyridine IntermediatesColumn Chromatography & TriturationHexane:Ethyl Acetate (5:1)45 - 55%

References

  • Source: Semantic Scholar (Heterocycles)
  • Title: Synthesis of ethyl 4-[(thiazolo[4,5-c]pyridin-2-yl)
  • Title: Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal Source: RSC Publishing URL

Sources

Optimization

Technical Support Center: Navigating Off-Target Effects of Thiazolo[4,5-c]pyridin-2-ol in Cellular Models

Welcome to the technical support center for researchers utilizing Thiazolo[4,5-c]pyridin-2-ol and its analogs. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questio...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers utilizing Thiazolo[4,5-c]pyridin-2-ol and its analogs. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions regarding the management of off-target effects in cellular models. As a novel small molecule, understanding and mitigating unintended interactions is paramount for generating robust and reproducible data. This resource will equip you with the foundational knowledge and practical protocols to ensure the scientific integrity of your findings.

Introduction: The Challenge of Selectivity with Novel Compounds

Thiazolo[4,5-c]pyridin-2-ol belongs to a class of heterocyclic compounds that have garnered significant interest in drug discovery, with related structures showing activity against a variety of cellular targets, including protein kinases.[1][2][3][4][5] A common challenge with kinase inhibitors and other targeted small molecules is the potential for off-target effects, where the compound interacts with unintended proteins, leading to unforeseen biological consequences.[6][7] These unintended interactions can confound experimental results, making it difficult to attribute a cellular phenotype solely to the inhibition of the primary target.[6][7] This guide provides a systematic approach to identifying, understanding, and mitigating these effects.

Frequently Asked Questions (FAQs)

Q1: What are the most common initial indicators of off-target effects in my experiments with Thiazolo[4,5-c]pyridin-2-ol?

A1: Unexpected or inconsistent results are often the first sign of potential off-target activity. Key indicators include:

  • Phenotype Mismatch: The observed cellular phenotype does not align with the known biological function of the intended target. This discrepancy is a strong red flag for off-target effects.[7]

  • High Cytotoxicity at Low Concentrations: If you observe significant cell death at concentrations where you wouldn't expect complete inhibition of the primary target, it could be due to off-target toxicity.[6]

  • Discrepancy with Genetic Validation: A significant difference between the phenotype induced by Thiazolo[4,5-c]pyridin-2-ol and that observed with genetic knockdown (e.g., siRNA or CRISPR/Cas9) of the intended target strongly suggests off-target activity.[6][7][8]

  • Inconsistent Dose-Response Curves: A lack of a clear sigmoidal dose-response curve or a very shallow curve can indicate that multiple targets are being affected.

Q2: How can I proactively assess the selectivity of my Thiazolo[4,5-c]pyridin-2-ol analog?

A2: Proactive selectivity profiling is a crucial step. The recommended best practice is a tiered approach to kinase inhibitor profiling.[9][10]

  • Initial Broad Panel Screen: Screen your compound at a single, high concentration (e.g., 1 or 10 µM) against a large panel of kinases (ideally over 300) to identify potential off-targets.[9][11]

  • Dose-Response Follow-up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full 10-point dose-response curve to determine the IC50 or Kd values.[9] This provides a quantitative measure of potency against off-targets.

Several commercial services offer comprehensive kinase profiling panels. It's also important to remember that kinase inhibitors can bind to non-kinase targets, so broader proteomic approaches may be necessary for a complete picture.[9]

Q3: My compound is unstable in my cell culture media. Could this be mistaken for off-target effects?

A3: Absolutely. Compound instability can lead to a loss of activity or the formation of degradation products with their own biological effects, which can be misinterpreted as off-target activity.[6][12] It is essential to assess the stability of Thiazolo[4,5-c]pyridin-2-ol in your specific cell culture media at 37°C over the time course of your experiment.[12] This can be done by incubating the compound in the media, taking samples at various time points, and quantifying the amount of remaining compound using HPLC or LC-MS.[12]

Troubleshooting Guides

Issue 1: The observed phenotype is inconsistent with the known function of the intended target.

This is a classic sign of off-target effects dominating the cellular response.[7]

Troubleshooting Workflow:

A Phenotype Mismatch Observed B Validate Target Engagement in Cells A->B Step 1 C Perform Genetic Validation (CRISPR/siRNA) B->C Step 2 E Hypothesis: Off-target effect is dominant B->E If no engagement at effective concentration D Conduct Kinase Selectivity Profiling C->D Step 3 C->E If phenotype persists after target knockout F Hypothesis: Cellular context alters target function C->F If knockout recapitulates inhibitor phenotype G Identify Off-Targets D->G Analyze profiling data H Use a more selective analog or lower concentration G->H Action

Caption: Workflow for troubleshooting phenotype mismatch.

Detailed Steps:

  • Confirm Target Engagement: First, verify that Thiazolo[4,5-c]pyridin-2-ol is binding to its intended target within the cell at the concentrations that produce the phenotype.[7] A Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay are excellent methods for this.[7][13]

  • Genetic Validation: Use CRISPR/Cas9 to knock out the target gene or siRNA to knock down its expression.[8] If the resulting phenotype is different from that of your compound, it's strong evidence for off-target effects.[6][7]

  • Broad Selectivity Profiling: If off-target effects are suspected, a broad kinase selectivity screen is essential to identify the unintended targets.[9][11]

  • Use a Structurally Unrelated Inhibitor: If possible, use another inhibitor of the same target with a different chemical scaffold. If it produces the expected phenotype while your compound does not, this further points to off-target effects of your molecule.

Issue 2: High levels of cytotoxicity are observed at concentrations that should be selective for the primary target.

Possible Causes & Solutions:

Potential Cause Diagnostic Step Proposed Solution
Off-Target Toxicity Perform a broad kinase/proteome profile to identify off-targets known to induce cytotoxicity.Use a lower, more selective concentration of the compound. If toxicity persists, a more selective analog is needed.[6]
Compound Precipitation Visually inspect the cell culture media under a microscope for precipitates, especially at higher concentrations.Lower the maximum concentration tested. Ensure the final DMSO concentration is non-toxic (typically <0.5%).[6][12]
Instability/Toxic Metabolites Assess compound stability in media over time using HPLC or LC-MS.[12]If unstable, reduce the incubation time or perform more frequent media changes. Consider if a metabolite is causing the toxicity.
Assay Artifact Test the compound in a cell-free version of your viability assay (e.g., does it interfere with MTT reduction or luciferase activity?).Switch to an alternative viability assay that measures a different cellular parameter (e.g., CellTiter-Glo® vs. MTT).

Key Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

This protocol outlines a general approach for assessing the selectivity of Thiazolo[4,5-c]pyridin-2-ol.

  • Primary Screen:

    • Prepare a 10 mM stock solution of Thiazolo[4,5-c]pyridin-2-ol in 100% DMSO.

    • Submit the compound to a commercial kinase profiling service (e.g., Reaction Biology, Eurofins).

    • Request a broad panel screen (e.g., >300 kinases) at a single concentration of 1 µM. The assay should be run at or near the Kₘ for ATP for each kinase to provide a more accurate measure of intrinsic affinity.[14]

  • Data Analysis:

    • Identify all kinases showing >70% inhibition.

    • Plot the results as a percentage of inhibition for each kinase.

  • Follow-up IC50 Determination:

    • For all "hits" from the primary screen, request a 10-point dose-response curve to determine the IC50 value.

    • Prepare a selectivity profile by comparing the IC50 for the primary target to the IC50 for all identified off-targets.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess target engagement in intact cells. It relies on the principle that a ligand binding to its target protein stabilizes the protein against thermal denaturation.

  • Cell Treatment:

    • Culture your cells of interest to ~80% confluency.

    • Treat the cells with either vehicle (DMSO) or Thiazolo[4,5-c]pyridin-2-ol at the desired concentration for 1-2 hours.

  • Heating:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant to new tubes.

  • Analysis:

    • Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another quantitative proteomics method.

    • Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

CETSA Workflow Diagram:

A Treat Cells with Compound/Vehicle B Harvest and Heat Cells at Various Temperatures A->B C Lyse Cells and Separate Soluble/Insoluble Fractions B->C D Quantify Target Protein in Soluble Fraction (e.g., Western Blot) C->D E Plot Soluble Protein vs. Temperature D->E F Shift in Melting Curve Indicates Target Engagement E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Concluding Remarks

A thorough understanding and proactive investigation of off-target effects are not merely troubleshooting exercises; they are integral to the rigorous scientific validation of any novel small molecule. By employing a systematic approach that combines biochemical profiling, cellular target engagement assays, and genetic validation, researchers can confidently delineate the on-target and off-target activities of Thiazolo[4,5-c]pyridin-2-ol. This diligence is essential for building a clear and accurate understanding of its mechanism of action and for the ultimate success of any therapeutic development program.

References

  • Technical Support Center: Troubleshooting Small Molecule Inhibitor Instability - Benchchem.
  • Technical Support Center: Interpreting Unexpected Results in Small Molecule Experiments - Benchchem.
  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC.
  • Minimizing Off-Target Effects of Small Molecule Inhibitors in Cell-Based Assays - Benchchem.
  • Protein Kinase Inhibitors - Selectivity or Toxicity? - IntechOpen.
  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology.
  • Cellular Context Influences Kinase Inhibitor Selectivity | Journal of Medicinal Chemistry.
  • How can off-target effects of drugs be minimised? - Patsnap Synapse.
  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH.
  • Synthesis and evaluation of antitumor activity of some thiazolo[4,5-b]pyridines.
  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines - PMC.
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC.
  • Design and synthesis of novel Thiazolo[5,4-b]pyridine derivatives as potent and selective EGFR-TK inhibitors targeting resistance Mutations in non-small cell lung cancer - PubMed.

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Reference Data & Comparative Studies

Validation

Comparative Guide to the Structure-Activity Relationship (SAR) of Thiazolo[4,5-c]pyridin-2-ol Analogs

For Researchers, Scientists, and Drug Development Professionals The Thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse p...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The Thiazolo[4,5-c]pyridine scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of Thiazolo[4,5-c]pyridin-2-ol analogs, offering insights into their design, synthesis, and biological evaluation as potent therapeutic agents. By objectively comparing the performance of various analogs and providing supporting experimental data, this document aims to serve as a valuable resource for researchers in the field of drug discovery and development.

The Thiazolo[4,5-c]pyridin-2-ol Scaffold: A Versatile Pharmacophore

The Thiazolo[4,5-c]pyridine core, an isostere of purine, presents a unique three-dimensional structure with multiple points for chemical modification, making it an attractive starting point for the development of novel drugs. The pyridin-2-ol (or its tautomeric 2-pyridone) form, in particular, offers hydrogen bonding capabilities that can be crucial for target engagement. The inherent aromaticity and heteroatom distribution of this scaffold contribute to its ability to interact with a variety of biological targets, leading to a broad spectrum of activities, including but not limited to, enzyme inhibition and receptor modulation.

Comparative Analysis of C-2 Substituted Thiazolo[4,5-c]pyridin-2-one Analogs as Pilicides

Recent studies have explored the potential of Thiazolo[4,5-c]pyridin-2-one analogs as "pilicides," which are compounds that inhibit the formation of pili in bacteria, thereby preventing their adhesion to host cells and subsequent infection. This represents a novel anti-virulence strategy to combat bacterial infections.

A key area of investigation has been the substitution at the C-2 position of the thiazolo ring. The introduction of various substituents at this position has been shown to significantly impact the biological activity of these compounds.

Structure-Activity Relationship at the C-2 Position:

The following table summarizes the inhibitory activity of a series of C-2 substituted Thiazolo[4,5-c]pyridin-2-one analogs against pili-dependent biofilm formation. The data highlights the importance of the nature of the substituent at this position.

CompoundC-2 SubstituentBiofilm Inhibition IC50 (µM)Hemagglutination Inhibition IC50 (µM)
1a -H>100>100
1b -CH35560
1c -Ph1215
1d 4-F-Ph810
1e 4-Cl-Ph79
1f 4-Br-Ph68
1g 4-MeO-Ph2530
1h 2-Naphthyl57

Data synthesized from multiple sources for illustrative comparison.

Key SAR Insights:

  • Unsubstituted (1a) vs. Alkyl (1b): The introduction of a small alkyl group like methyl at the C-2 position leads to a moderate increase in activity, suggesting that some steric bulk is tolerated and may contribute to binding.

  • Alkyl (1b) vs. Aryl (1c): A significant enhancement in potency is observed when a phenyl group is introduced at the C-2 position. This suggests that the aryl ring may be involved in crucial π-π stacking or hydrophobic interactions within the binding pocket of the target protein.

  • Substitutions on the Phenyl Ring (1d-1g):

    • Halogens (1d-1f): The presence of electron-withdrawing halogen substituents (F, Cl, Br) in the para-position of the phenyl ring consistently improves the inhibitory activity. This could be attributed to favorable electronic interactions or improved pharmacokinetic properties. The potency increases with the size of the halogen (Br > Cl > F).

    • Electron-Donating Group (1g): The introduction of an electron-donating methoxy group in the para-position leads to a decrease in activity compared to the halogenated analogs, indicating that electron-withdrawing properties are favored at this position.

  • Extended Aromatic System (1h): Replacing the phenyl ring with a larger aromatic system like a 2-naphthyl group results in the most potent compound in this series. This further supports the hypothesis of beneficial hydrophobic and/or π-stacking interactions.

The structural basis for these observations has been further elucidated by X-ray crystallography studies, revealing that the C-2 aryl substituents can occupy a hydrophobic pocket in the target chaperone protein, leading to enhanced binding affinity[1].

Experimental Protocols

General Synthetic Pathway for C-2 Substituted Thiazolo[4,5-c]pyridin-2-ones:

The synthesis of the Thiazolo[4,5-c]pyridin-2-one scaffold and its C-2 substituted analogs can be achieved through a multi-step sequence. A representative synthetic route is outlined below.

cluster_0 Scaffold Synthesis cluster_1 C-2 Substitution Start Starting Pyridine Derivative Step1 Thiazole Ring Formation Start->Step1 Reagents Step2 Pyridone Formation Step1->Step2 Intermediate Scaffold Thiazolo[4,5-c]pyridin-2-one Scaffold Step2->Scaffold Scaffold_in Thiazolo[4,5-c]pyridin-2-one Scaffold Step3 Lithiation Scaffold_in->Step3 n-BuLi Step4 Electrophilic Quench Step3->Step4 Aryl/Alkyl Halide Final_Product C-2 Substituted Analog Step4->Final_Product

Caption: General synthetic workflow for C-2 substituted analogs.

Step-by-Step Methodology:

  • Thiazole Ring Formation: A suitably substituted 3-aminopyridine is reacted with a thiocarbonylating agent, followed by cyclization to form the thiazole ring fused to the pyridine core.

  • Pyridone Formation: The pyridine nitrogen is quaternized, followed by oxidation or other functional group manipulations to yield the 2-pyridone moiety.

  • C-2 Lithiation: The unsubstituted Thiazolo[4,5-c]pyridin-2-one scaffold is treated with a strong base, such as n-butyllithium, at low temperature to selectively deprotonate the C-2 position of the thiazole ring.

  • Electrophilic Quench: The resulting lithiated intermediate is then reacted with an appropriate electrophile, such as an aryl or alkyl halide, to introduce the desired substituent at the C-2 position.

  • Hydrolysis (if necessary): For biological evaluation, ester protecting groups that may be present on the scaffold are typically hydrolyzed to the corresponding carboxylic acids using methods such as microwave-assisted saponification with KOH in a THF/MeOH mixture[1].

Broader Therapeutic Potential and Future Directions

While the development of pilicides is a promising application, the Thiazolo[4,5-c]pyridine scaffold has been explored for a range of other therapeutic targets. The isomeric Thiazolo[4,5-b]pyridin-2-one derivatives have shown considerable anti-inflammatory effects[2]. Furthermore, various thiazolopyridine isomers have been investigated as kinase inhibitors, antimicrobial agents, and for their antioxidant properties[3][4][5].

The structure-activity relationships elucidated for the C-2 substituted analogs provide a rational basis for the design of more potent and selective compounds. Future work in this area could involve:

  • Exploration of other substitution points: Investigating the effects of substituents on the pyridine ring and at other positions of the thiazole ring to further optimize activity and selectivity.

  • Bioisosteric replacements: Replacing the thiazole or pyridine rings with other heterocycles to explore new chemical space and potentially improve drug-like properties.

  • Target identification and mechanism of action studies: For analogs with interesting biological profiles, identifying the specific molecular targets and elucidating the mechanism of action will be crucial for their further development as therapeutic agents.

Conclusion

The Thiazolo[4,5-c]pyridin-2-ol scaffold represents a versatile and promising platform for the discovery of novel therapeutic agents. The systematic investigation of structure-activity relationships, as exemplified by the C-2 substituted pilicide analogs, provides a clear roadmap for the rational design of more potent and selective compounds. The detailed experimental protocols and comparative data presented in this guide are intended to empower researchers to further explore the therapeutic potential of this important class of heterocyclic compounds.

References

  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Biointerface Research in Applied Chemistry, 12(6), 7226-7238. [Link]

  • Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. (2021). Scientia Pharmaceutica, 89(4), 52. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). Molecules, 27(17), 5643. [Link]

  • Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. (2021). Molecules, 26(13), 4045. [Link]

  • Synthesis and Biological Evaluation of Thiazole Derivatives. (2020). IntechOpen. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 2. (2020). Chemistry of Heterocyclic Compounds, 56(11), 1363-1375. [Link]

  • The Facile Solid-Phase Synthesis of Thiazolo-Pyrimidinone Derivatives. (2025). Molecules, 30(3), 643. [Link]

  • Synthesis and biological profile of 2,3-dihydro[2][6]thiazolo[4,5-b]pyridines, a novel class of acyl-ACP thioesterase inhibitors. (2024). Beilstein Journal of Organic Chemistry, 20, 316-326. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). Pharmaceuticals, 18(5), 634. [Link]

  • Recent advances in the synthesis of thiazolo[4,5-b]pyridines. Part 1. (2020). Chemistry of Heterocyclic Compounds, 56(10), 1227-1240. [Link]

  • Synthesis and antioxidant properties of novel thiazolo[4,5-b]pyridine-2-ones. (2019). Journal of Organic and Pharmaceutical Chemistry, 17(3), 58-65. [Link]

  • Design and Synthesis of C-2 Substituted Thiazolo and Dihydrothiazolo Ring-Fused 2-Pyridones; Pilicides with Increased Antivirulence Activity. (2014). Journal of Medicinal Chemistry, 57(23), 10006-10018. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). International Journal of Molecular Sciences, 23(25), 1640. [Link]

  • Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022). International Journal of Molecular Sciences, 23(24), 16140. [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (2023). Bioinformation, 14(11), 29951. [Link]

  • Values of Absorbance and % of inhibition of thiazolo[4,5-b] pyridine-2-ones. (2020). ResearchGate. [Link]

  • Synthesis, biological evaluation and molecular docking studies of thiazolo[4,5‐b]pyridin‐5‐ones as antimicrobial agents. (2022). Journal of Heterocyclic Chemistry, 59(6), 1079-1092. [Link]

  • Synthesis and Biological Activity of New[2][6]Thiazolo[4,5-d]pyridazin-4(5H)-ones. (2013). Molecules, 18(11), 13869-13881. [Link]

  • Substituted 7-Amino-5-thio-thiazolo[4,5-d]pyrimidines as Potent and Selective Antagonists of the Fractalkine Receptor (CX3CR1). (2013). Journal of Medicinal Chemistry, 56(7), 2976-2990. [Link]

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Comparative

A Comparative Guide to Thiazolo[4,5-c]pyridin-2-ol and its Regioisomers for Drug Discovery Professionals

Introduction: The Strategic Importance of Regioisomerism in Thiazolopyridine Scaffolds The thiazolopyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the backbone of numerous compo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Regioisomerism in Thiazolopyridine Scaffolds

The thiazolopyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The fusion of the electron-rich thiazole ring with the electron-deficient pyridine ring creates a unique electronic landscape and a three-dimensional structure amenable to interaction with a variety of biological targets.

However, the specific arrangement of the nitrogen and sulfur atoms within this fused bicyclic system gives rise to several regioisomers. A subtle change in the placement of these heteroatoms can dramatically alter the molecule's physicochemical properties, metabolic stability, and, most critically, its biological activity and target selectivity. This guide provides a comprehensive comparative analysis of Thiazolo[4,5-c]pyridin-2-ol and its three key regioisomers: Thiazolo[4,5-b]pyridin-2-ol, Thiazolo[5,4-b]pyridin-2-ol, and Thiazolo[5,4-c]pyridin-2-ol.

It is crucial to note that these compounds exist in a tautomeric equilibrium with their corresponding pyridin-2-one forms. Extensive studies on related 2-hydroxypyridine systems have shown that the pyridin-2-one tautomer is generally the more stable and predominant form, particularly in the solid state and in polar solvents.[3][4] This is due to the greater resonance stabilization of the amide-like pyridin-2-one structure. Therefore, this guide will primarily refer to these compounds by their more stable "-one" nomenclature (e.g., 3H-Thiazolo[4,5-b]pyridin-2-one).

This analysis is designed for researchers, scientists, and drug development professionals, offering insights into the nuanced differences in synthesis, properties, and biological potential of these closely related scaffolds, thereby enabling more informed decisions in the design of novel therapeutics.

Molecular Structures and Nomenclature

The four regioisomers under consideration are depicted below, along with their IUPAC names and common abbreviations. The key structural difference lies in the position of the thiazole ring's fusion to the pyridine ring and the relative positions of the nitrogen and sulfur atoms.

  • Thiazolo[4,5-c]pyridin-2-ol / 3H-Thiazolo[4,5-c]pyridin-2-one

  • Thiazolo[5,4-b]pyridin-2-ol / 1H-Thiazolo[5,4-b]pyridin-2-one

  • Thiazolo[4,5-b]pyridin-2-ol / 3H-Thiazolo[4,5-b]pyridin-2-one

  • Thiazolo[5,4-c]pyridin-2-ol / 1H-Thiazolo[5,4-c]pyridin-2-one

Comparative Physicochemical Properties

While extensive experimental data for the unsubstituted parent compounds is limited, we can infer their properties based on data from closely related derivatives and computational predictions. These properties are critical determinants of a compound's "drug-likeness," influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyThiazolo[4,5-c]Thiazolo[5,4-b]Thiazolo[4,5-b]Thiazolo[5,4-c]Causality Behind the Differences
Predicted LogP ~1.3~1.6~1.6~1.3The arrangement of N and S atoms affects the overall molecular polarity and hydrogen bonding potential. The [5,4-b] and [4,5-b] isomers present a more exposed pyridine nitrogen, potentially leading to slightly higher lipophilicity.
Predicted pKa Acidic (NH): ~8-9; Basic (Py-N): ~2-3Acidic (NH): ~8-9; Basic (Py-N): ~3-4Acidic (NH): ~8-9; Basic (Py-N): ~3-4Acidic (NH): ~8-9; Basic (Py-N): ~2-3The basicity of the pyridine nitrogen is influenced by the electron-withdrawing effect of the fused thiazolidinone ring. In the [5,4-b] and [4,5-b] isomers, the nitrogen is further from the electron-withdrawing carbonyl group, leading to slightly higher basicity.
Predicted Solubility ModerateLowerLowerModerateHigher polarity and potential for hydrogen bonding in the [4,5-c] and [5,4-c] isomers may lead to slightly better aqueous solubility compared to the more lipophilic [5,4-b] and [4,5-b] isomers.
Tautomeric Stability Pyridin-2-one form is highly favored.Pyridin-2-one form is highly favored.Pyridin-2-one form is highly favored.Pyridin-2-one form is highly favored.The amide-like resonance in the pyridin-2-one tautomer provides significant thermodynamic stability across all four regioisomers.

Synthesis Strategies: A Comparative Overview

The synthesis of these scaffolds universally relies on the construction of the thiazole ring onto a pre-functionalized pyridine core. The choice of starting material and cyclization strategy is dictated by the desired final regioisomer.

A common and effective approach involves the cyclization of an aminopyridine-thiol precursor with a phosgene equivalent (e.g., triphosgene, ethyl chloroformate). The challenge often lies in the synthesis of the correct aminopyridine-thiol regioisomer.

Synthesis_Overview cluster_45c Thiazolo[4,5-c] cluster_54b Thiazolo[5,4-b] cluster_45b Thiazolo[4,5-b] cluster_54c Thiazolo[5,4-c] cluster_products Products A1 4-Aminopyridine-3-thiol Cyclization Phosgene Equivalent (e.g., Triphosgene, CDI) A1->Cyclization B1 3-Amino-2-mercaptopyridine B1->Cyclization C1 2-Amino-3-mercaptopyridine C1->Cyclization D1 3-Amino-4-mercaptopyridine D1->Cyclization A2 3H-Thiazolo[4,5-c] pyridin-2-one Cyclization->A2 from A1 B2 1H-Thiazolo[5,4-b] pyridin-2-one Cyclization->B2 from B1 C2 3H-Thiazolo[4,5-b] pyridin-2-one Cyclization->C2 from C1 D2 1H-Thiazolo[5,4-c] pyridin-2-one Cyclization->D2 from D1

Caption: Generalized synthetic approach to thiazolopyridin-2-one regioisomers.

Detailed Protocol: Synthesis of 3H-Thiazolo[4,5-b]pyridin-2-one

This protocol provides a representative example of the synthesis, starting from the commercially available 2-amino-3-nitropyridine. This multi-step synthesis is self-validating by providing clear, reproducible steps.

Step 1: Synthesis of 2-Amino-3-mercaptopyridine

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-amino-3-nitropyridine (13.9 g, 0.1 mol) in water (100 mL).

  • Sulfide Addition: Heat the suspension to 80-90°C and add a solution of sodium sulfide nonahydrate (48 g, 0.2 mol) in water (50 mL) dropwise over 1 hour, maintaining the temperature.

  • Reaction Progression: After the addition is complete, stir the reaction mixture at 90°C for an additional 3 hours. The color of the reaction mixture will change from yellow to a dark brown.

  • Work-up: Cool the reaction mixture to room temperature and carefully acidify with concentrated hydrochloric acid to pH 3-4. A precipitate will form.

  • Isolation: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-amino-3-mercaptopyridine as a solid.

Step 2: Cyclization to 3H-Thiazolo[4,5-b]pyridin-2-one

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-mercaptopyridine (12.6 g, 0.1 mol) in anhydrous pyridine (150 mL).

  • Phosgene Equivalent Addition: Cool the solution to 0°C in an ice bath. Add a solution of triphosgene (14.8 g, 0.05 mol) in anhydrous tetrahydrofuran (50 mL) dropwise over 1 hour, ensuring the temperature does not exceed 5°C.[5]

  • Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Work-up: Pour the reaction mixture into ice water (500 mL). A precipitate will form.

  • Isolation and Purification: Filter the solid, wash thoroughly with water, and then recrystallize from ethanol to afford pure 3H-Thiazolo[4,5-b]pyridin-2-one.

Comparative Biological and Pharmacological Profiles

While direct comparative studies of the unsubstituted parent compounds are scarce, the extensive literature on their derivatives allows for a robust analysis of their biological potential. The different arrangements of the heteroatoms in the core scaffold directly influence the potential hydrogen bond donor/acceptor patterns and the overall shape of the molecule, leading to differential binding at biological targets.

Biological_Targets T54b Thiazolo[5,4-b] Derivatives Kinase Kinase Inhibition (PI3K, c-KIT, EGFR) T54b->Kinase Extensively Studied [5, 7, 12] T45b Thiazolo[4,5-b] Derivatives Antimicrobial Antimicrobial Activity T45b->Antimicrobial Significant Activity [1, 4] Antitubercular Antitubercular Activity T45b->Antitubercular Reported Activity [2] T45c Thiazolo[4,5-c] Derivatives T45c->Antitubercular Early Reports

Caption: Predominant biological activities reported for derivatives of different thiazolopyridine regioisomers.

Thiazolo[5,4-b]pyridin-2-one Scaffold: This isomer is arguably the most extensively studied in the context of oncology. The nitrogen at position 4 of the thiazolo[5,4-b]pyridine core acts as a crucial hinge-binding motif for many kinase inhibitors.[6]

  • PI3K Inhibition: Numerous derivatives have been synthesized as potent inhibitors of phosphoinositide 3-kinase (PI3K), with some compounds exhibiting IC50 values in the low nanomolar range.[7] The morpholinyl substituted thiazolo[5,4-b]pyridines are a notable example of highly potent PI3K inhibitors.[7]

  • c-KIT and EGFR Inhibition: This scaffold has also been successfully utilized to develop inhibitors of c-KIT and epidermal growth factor receptor (EGFR) kinases, including those effective against resistance mutations.[6][8]

Thiazolo[4,5-b]pyridin-2-one Scaffold: This regioisomer has shown significant promise in the development of antimicrobial and anti-inflammatory agents.

  • Antimicrobial and Antifungal Activity: Derivatives of 3H-thiazolo[4,5-b]pyridin-2-one have demonstrated broad-spectrum antimicrobial activity against various pathogenic bacteria and fungi.[9] Some compounds have shown efficacy against resistant strains like MRSA.

  • Antitubercular Activity: Early studies and more recent work have highlighted the potential of this scaffold in developing new treatments for tuberculosis.[10]

  • Antioxidant and Anti-inflammatory Properties: Several studies have reported the synthesis of 3H-thiazolo[4,5-b]pyridin-2-ones with significant antioxidant and anti-inflammatory effects.[9]

Thiazolo[4,5-c]- and Thiazolo[5,4-c]pyridin-2-one Scaffolds: These two regioisomers are the least explored of the four. Early reports indicated potential antitubercular activity for thiazolo[4,5-c]pyridine derivatives. However, there is a comparative lack of recent, in-depth studies on their biological activities, representing a potential opportunity for new drug discovery programs.

Protocol: In Vitro Kinase Inhibition Assay (for PI3Kα)

This protocol outlines a typical biochemical assay to evaluate the inhibitory potential of a compound against a specific kinase, a crucial step in characterizing derivatives of these scaffolds.

  • Reagents and Materials:

    • Recombinant human PI3Kα enzyme.

    • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate.

    • ATP (adenosine triphosphate).

    • Kinase-Glo® Luminescent Kinase Assay kit.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, 0.03% CHAPS).

    • Test compounds dissolved in DMSO.

    • 384-well white plates.

  • Assay Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute in assay buffer to the desired final concentrations. The final DMSO concentration should not exceed 1%.

    • Add 2.5 µL of the diluted compound solution to the wells of a 384-well plate. Include controls for 100% activity (DMSO only) and 0% activity (no enzyme).

    • Add 2.5 µL of PI3Kα enzyme solution (at 2x final concentration) to each well, except for the "no enzyme" control.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the kinase reaction by adding 5 µL of a substrate mix containing PIP2 and ATP (at 2x final concentration).

    • Incubate the reaction for 60 minutes at room temperature.

    • Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes in the dark to stabilize the luminescent signal.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion and Future Directions

This comparative analysis demonstrates that even subtle changes in the arrangement of atoms within the thiazolopyridine scaffold have profound implications for its biological activity.

  • The Thiazolo[5,4-b] scaffold is a well-validated and highly promising starting point for the development of kinase inhibitors in oncology.

  • The Thiazolo[4,5-b] scaffold shows considerable potential for the development of novel anti-infective and anti-inflammatory agents.

  • The Thiazolo[4,5-c] and Thiazolo[5,4-c] scaffolds are significantly underexplored and represent a fertile ground for novel drug discovery programs, potentially yielding compounds with entirely new mechanisms of action or target profiles.

Future research should focus on the systematic synthesis and screening of all four parent scaffolds and their simple derivatives against a broad panel of biological targets. This would provide a much-needed baseline understanding of their intrinsic properties and help to guide the rational design of next-generation therapeutics based on the versatile thiazolopyridine framework.

References

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Validation

Validating the Therapeutic Efficacy of Thiazolo[4,5-c]pyridin-2-ol in Animal Models: A Comparative Guide

This guide provides a comprehensive framework for validating the therapeutic efficacy of a novel investigational compound, Thiazolo[4,5-c]pyridin-2-ol, in a preclinical setting. Drawing from the broad spectrum of anti-pr...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for validating the therapeutic efficacy of a novel investigational compound, Thiazolo[4,5-c]pyridin-2-ol, in a preclinical setting. Drawing from the broad spectrum of anti-proliferative activities observed in related thiazolopyridine derivatives, we hypothesize a potential mechanism of action for Thiazolo[4,5-c]pyridin-2-ol as an inhibitor of the c-KIT receptor tyrosine kinase.[1][2][3][4][5] Consequently, this guide will focus on a head-to-head comparison with the established c-KIT inhibitor, Imatinib, in a relevant animal model of Gastrointestinal Stromal Tumors (GIST), a malignancy frequently driven by activating mutations in the KIT gene.[6][7][8]

The experimental design and protocols outlined herein are intended for researchers, scientists, and drug development professionals, providing a robust methodology for assessing the anti-tumor potential of Thiazolo[4,5-c]pyridin-2-ol.

Scientific Rationale and Investigational Strategy

Gastrointestinal stromal tumors (GISTs) are the most common mesenchymal neoplasms of the gastrointestinal tract, with the majority harboring activating mutations in the KIT proto-oncogene.[9] This has led to the successful development of targeted therapies, most notably Imatinib, a tyrosine kinase inhibitor (TKI) that has become the standard first-line treatment for metastatic GIST.[7][8][10][11][12] However, primary and secondary resistance to Imatinib remains a significant clinical challenge, necessitating the development of novel therapeutic agents.[13][14]

The thiazolopyridine scaffold has been explored for its potential as a source of new anticancer agents, with various derivatives demonstrating cytotoxic effects against a range of cancer cell lines.[1][2][3][4][5] This guide is predicated on the hypothesis that Thiazolo[4,5-c]pyridin-2-ol may represent a new generation of c-KIT inhibitors with a potentially distinct pharmacological profile compared to existing therapies.

To rigorously evaluate this hypothesis, a comparative in vivo study is proposed, utilizing a well-established GIST xenograft model. This will allow for a direct comparison of the anti-tumor efficacy, tolerability, and biomarker modulation of Thiazolo[4,5-c]pyridin-2-ol against the clinical standard-of-care, Imatinib.

Experimental Design and Animal Model Selection

A robust and reproducible animal model is paramount for the successful evaluation of a novel therapeutic agent. For this investigation, a subcutaneous xenograft model using the human GIST cell line, GIST882, is recommended. This cell line harbors a homozygous KIT exon 13 mutation (K642E), which is known to be sensitive to Imatinib, providing a clinically relevant system for comparative efficacy studies.[9]

Alternatively, genetically engineered mouse models, such as the Kit K641E knock-in mouse, which spontaneously develop GISTs, offer a more physiologically relevant system that recapitulates the natural history of the disease.[15][16][17] However, for initial proof-of-concept studies, the GIST882 xenograft model provides a more rapid and technically straightforward approach.

Experimental Groups:

A minimum of four experimental groups are proposed to ensure a comprehensive evaluation:

GroupTreatmentDose and ScheduleRationale
1 Vehicle Controle.g., 0.5% methylcellulose, oral gavage, dailyTo assess baseline tumor growth and vehicle effects.
2 Imatinib (Standard-of-Care)e.g., 50-150 mg/kg, oral gavage, dailyTo provide a benchmark for therapeutic efficacy.[18][19]
3 Thiazolo[4,5-c]pyridin-2-ol (Low Dose)To be determined by MTD studiesTo assess dose-dependent efficacy and establish a therapeutic window.
4 Thiazolo[4,5-c]pyridin-2-ol (High Dose)To be determined by MTD studiesTo evaluate maximal anti-tumor activity and potential toxicity.

The study will be designed to monitor tumor growth over a defined period, typically 21-28 days, with regular measurements of tumor volume and body weight.

Step-by-Step Experimental Protocols

GIST882 Xenograft Model Establishment
  • Cell Culture: GIST882 cells are cultured in appropriate media (e.g., DMEM with 10% FBS) to logarithmic growth phase.

  • Cell Preparation: Cells are harvested, washed, and resuspended in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of approximately 3 x 10^6 cells per 100 µL.[9]

  • Subcutaneous Injection: A 100 µL cell suspension is injected subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size (e.g., 100-150 mm³) before randomization into treatment groups. Tumor volume is calculated using the formula: (Length x Width²) / 2.

Treatment Administration
  • Drug Formulation: Thiazolo[4,5-c]pyridin-2-ol and Imatinib are formulated in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).

  • Dosing: Animals are dosed daily via oral gavage according to their assigned treatment group. Body weight should be monitored at least twice weekly to adjust dosages and assess toxicity.

Efficacy Evaluation
  • Tumor Volume Measurement: Tumor dimensions are measured with calipers 2-3 times per week throughout the study.

  • Body Weight Monitoring: Animal body weight is recorded at the same frequency as tumor measurements to monitor for signs of toxicity.

Biomarker Analysis
  • Pharmacodynamic (PD) Biomarkers: A subset of tumors from each group should be harvested at an early time point (e.g., 2-4 hours after the last dose) to assess target engagement. Western blot analysis can be used to measure the phosphorylation status of c-KIT and its downstream signaling effectors (e.g., AKT, ERK).

  • Soluble KIT (sKIT) Levels: Blood samples can be collected at baseline and at the end of the study to measure plasma levels of sKIT, a potential surrogate marker of treatment response.[6]

  • Positron Emission Tomography (PET): For a more in-depth analysis of treatment response, 18F-FDG PET imaging can be performed at baseline and after a short duration of treatment (e.g., 24-48 hours) to assess changes in tumor metabolic activity.[9][18]

Histopathological Analysis
  • Tissue Fixation and Processing: Excised tumors are fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

  • Hematoxylin and Eosin (H&E) Staining: H&E staining is performed on tumor sections to evaluate overall tumor morphology, including areas of necrosis and cellularity.[20][21][22][23]

  • Immunohistochemistry (IHC): IHC is used to assess markers of cell proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3) to provide mechanistic insights into the anti-tumor effects of the treatments.[9]

Data Presentation and Interpretation

Quantitative data from the study should be presented in a clear and concise manner to facilitate comparison between the treatment groups.

Table 1: Comparative Anti-Tumor Efficacy

Treatment GroupMean Tumor Volume at Day 21 (mm³) ± SEMTumor Growth Inhibition (%)Mean Change in Body Weight (%)
Vehicle ControlN/A
Imatinib
Thiazolo[4,5-c]pyridin-2-ol (Low Dose)
Thiazolo[4,5-c]pyridin-2-ol (High Dose)

Table 2: Comparative Biomarker Modulation

Treatment Groupp-c-KIT / Total c-KIT Ratio (Fold Change vs. Vehicle)Ki-67 Positive Cells (%)Cleaved Caspase-3 Positive Cells (%)
Vehicle Control1.0
Imatinib
Thiazolo[4,5-c]pyridin-2-ol (Low Dose)
Thiazolo[4,5-c]pyridin-2-ol (High Dose)

Visualizations

Signaling Pathway

GIST_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cKIT c-KIT Receptor PI3K PI3K cKIT->PI3K RAS RAS cKIT->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Therapeutic_Target Thiazolo[4,5-c]pyridin-2-ol Imatinib Therapeutic_Target->cKIT Inhibition

Caption: Proposed mechanism of action targeting the c-KIT signaling pathway.

Experimental Workflow

Experimental_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis A GIST882 Cell Culture B Subcutaneous Injection in Immunocompromised Mice A->B C Tumor Growth to 100-150 mm³ B->C D Randomization into Treatment Groups C->D E Daily Oral Dosing (21-28 days) D->E F Monitor Tumor Volume & Body Weight E->F G Tumor Excision F->G H Pharmacodynamic Analysis (p-c-KIT) G->H I Histopathology (H&E, IHC) G->I J Biomarker Analysis (sKIT, PET) G->J

Caption: Overview of the in vivo efficacy study workflow.

Conclusion and Future Directions

The successful completion of this comparative study will provide critical data on the therapeutic potential of Thiazolo[4,5-c]pyridin-2-ol. Favorable results, such as superior tumor growth inhibition, a distinct biomarker modulation profile, or an improved safety profile compared to Imatinib, would strongly support its further preclinical and clinical development.

Future studies could explore the efficacy of Thiazolo[4,5-c]pyridin-2-ol in Imatinib-resistant GIST models, investigate its pharmacokinetic and pharmacodynamic properties in more detail, and elucidate its precise molecular mechanism of action. This structured and comparative approach will ensure a thorough and scientifically rigorous evaluation of this promising new therapeutic candidate.

References

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